5-Iodo-2,3-dihydro-1H-indene
Description
Structure
3D Structure
Properties
IUPAC Name |
5-iodo-2,3-dihydro-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9I/c10-9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFQJOIAYXQHQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30567974 | |
| Record name | 5-Iodo-2,3-dihydro-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30567974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132464-83-6 | |
| Record name | 5-Iodo-2,3-dihydro-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30567974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-iodo-2,3-dihydro-1H-indene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Iodo-2,3-dihydro-1H-indene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Iodo-2,3-dihydro-1H-indene, a halogenated derivative of indane. It details the compound's chemical and physical properties, provides an experimental protocol for its synthesis via direct iodination of indan, and explores its emerging significance in medicinal chemistry. The core structure of dihydro-1H-indene has been identified as a valuable scaffold in the development of novel therapeutics, particularly as tubulin polymerization inhibitors with potential anti-cancer and anti-angiogenic activities. This document serves as a crucial resource for researchers and drug development professionals interested in the application of this compound in their work.
Chemical and Physical Properties
This compound, also known as 5-iodoindan, is a key synthetic intermediate. While specific experimental data for some of its physical properties are not widely reported, its fundamental characteristics are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 132464-83-6 |
| Molecular Formula | C₉H₉I |
| Molecular Weight | 244.07 g/mol |
| Appearance | Not specified (likely a liquid or low-melting solid) |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Density | Data not available |
| Solubility | Expected to be soluble in common organic solvents. |
Note: The physical properties of the parent compound, 2,3-dihydro-1H-indene (indan), are: Melting Point -51.4 °C, Boiling Point 176.5 °C, and Density 0.9645 g/cm³[1]. The introduction of an iodine atom is expected to increase the molecular weight, melting point, boiling point, and density.
Synthesis of this compound
The synthesis of this compound can be achieved through the direct electrophilic iodination of 2,3-dihydro-1H-indene (indan). A general and efficient method for the iodination of activated aromatic compounds can be adapted for this purpose.
Experimental Protocol: Direct Iodination of 2,3-dihydro-1H-indene
This protocol is based on established methods for the iodination of activated aromatic rings using molecular iodine and an oxidizing agent.[2]
Materials:
-
2,3-dihydro-1H-indene (indan)
-
Molecular Iodine (I₂)
-
Nitric Acid (HNO₃, concentrated)
-
Acetic Acid (AcOH)
-
Ice-cold water
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round bottom flask, dissolve 2,3-dihydro-1H-indene (1 equivalent) in glacial acetic acid.
-
To this solution, add molecular iodine (1 equivalent).
-
Carefully add concentrated nitric acid (a suitable amount to act as an oxidant) dropwise to the stirring mixture at room temperature.
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, pour the mixture into a beaker containing ice-cold water. The crude product should precipitate out of the solution.
-
Collect the precipitated product by vacuum filtration and wash it thoroughly with deionized water.
-
For further purification, the crude product can be dissolved in a suitable organic solvent like dichloromethane, washed with a sodium thiosulfate solution to remove any unreacted iodine, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the purified this compound.
Diagram 1: Synthesis of this compound
Caption: Reaction scheme for the synthesis of this compound.
Spectroscopic Data (Predicted)
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic H (C4-H) | ~7.5 | d | 1H |
| Aromatic H (C6-H) | ~7.4 | dd | 1H |
| Aromatic H (C7-H) | ~7.0 | d | 1H |
| Benzylic CH₂ (C1-H, C3-H) | ~2.9 | t | 4H |
| Aliphatic CH₂ (C2-H) | ~2.1 | p | 2H |
| ¹³C NMR | Predicted Chemical Shift (ppm) | ||
| Aromatic C-I (C5) | ~90-100 | ||
| Aromatic C (quaternary) | ~145, 143 | ||
| Aromatic CH | ~138, 130, 126 | ||
| Benzylic CH₂ (C1, C3) | ~32 | ||
| Aliphatic CH₂ (C2) | ~25 |
Note: These are estimated values. Actual experimental data may vary.
Applications in Drug Development
The 2,3-dihydro-1H-indene scaffold is recognized as a "privileged structure" in medicinal chemistry due to its rigid framework, which allows for a well-defined spatial arrangement of functional groups for interaction with biological targets.[3]
Tubulin Polymerization Inhibition
Recent studies have highlighted the potential of dihydro-1H-indene derivatives as inhibitors of tubulin polymerization.[3][4] These compounds can bind to the colchicine site on tubulin, disrupting microtubule dynamics, which is a validated strategy in cancer therapy.[3][4] Disruption of microtubule function leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells.
Diagram 2: Mechanism of Action of Dihydro-1H-indene Derivatives
Caption: Proposed mechanism of tubulin polymerization inhibition.
Anti-Angiogenic and Antitumor Potency
By inhibiting tubulin polymerization, these derivatives also exhibit anti-angiogenic properties, which are crucial for preventing the formation of new blood vessels that supply nutrients to tumors.[3][4] The combined effect of inducing cancer cell apoptosis and inhibiting angiogenesis makes dihydro-1H-indene derivatives promising candidates for the development of new anticancer drugs.[3][4] The introduction of a halogen, such as iodine, at the 5-position can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule, potentially enhancing its efficacy and metabolic stability.
Safety and Handling
Detailed toxicology data for this compound is not available. However, as with all halogenated organic compounds, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Conclusion
This compound is a valuable synthetic building block with significant potential in the field of drug discovery. Its core scaffold is implicated in the development of novel tubulin polymerization inhibitors with promising anti-cancer and anti-angiogenic activities. This technical guide provides essential information for researchers and scientists working with this compound, from its fundamental properties and synthesis to its biological relevance. Further investigation into the specific biological activities of the 5-iodo derivative is warranted to fully elucidate its therapeutic potential.
References
- 1. Indane - Wikipedia [en.wikipedia.org]
- 2. babafaridgroup.edu.in [babafaridgroup.edu.in]
- 3. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-Iodo-2,3-dihydro-1H-indene
This technical guide provides a comprehensive overview of 5-Iodo-2,3-dihydro-1H-indene, a halogenated derivative of indane. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It covers the molecule's core physicochemical properties, a representative synthetic protocol, and its relevance in contemporary research, particularly in the development of novel therapeutics.
Core Molecular Data
This compound is a bicyclic aromatic hydrocarbon where an iodine atom is substituted on the benzene ring of an indane scaffold. The indane structure consists of a benzene ring fused to a cyclopentane ring.
Molecular Structure:
-
Systematic Name: this compound
-
Common Synonym: 5-Iodoindane
-
Molecular Formula: C₉H₉I
-
SMILES: C1C(CC2=CC=C(C=C12)I)
-
InChI Key: BDFQJOIAYXQHQR-UHFFFAOYSA-N[1]
The structure combines a saturated five-membered ring with an aromatic six-membered ring, providing a rigid scaffold that is frequently explored in medicinal chemistry. The iodine atom at the 5-position offers a site for further chemical modification, such as cross-coupling reactions, and can influence the molecule's pharmacokinetic and pharmacodynamic properties.
Physicochemical Properties
The quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 244.07 g/mol | [1] |
| CAS Number | 132464-83-6 | [1] |
| Purity (Typical) | ≥95% | [1] |
| Appearance | Not specified (typically a solid or oil) |
Synthesis and Experimental Protocols
Representative Experimental Protocol: Electrophilic Iodination of 2,3-dihydro-1H-indene
This protocol is based on the iodination of activated aromatic compounds using molecular iodine in the presence of an oxidizing agent.
Objective: To synthesize this compound via electrophilic aromatic substitution.
Materials:
-
2,3-dihydro-1H-indene (Indane)
-
Molecular Iodine (I₂)
-
Nitric Acid (HNO₃, concentrated)
-
Acetic Acid (AcOH, glacial)
-
Deionized Water
-
Sodium Thiosulfate (Na₂S₂O₃) solution (10% w/v)
-
Dichloromethane (DCM) or Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper (if product is solid)
-
Separatory funnel (if product is liquid)
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dihydro-1H-indene (1.0 eq) in glacial acetic acid (10 volumes).
-
To this solution, add molecular iodine (1.0 eq).
-
Cool the flask in an ice bath and slowly add concentrated nitric acid (2 mL per 0.01 mol of substrate) dropwise via a dropping funnel while stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product or to prepare for extraction.
-
If a solid precipitates, collect it by vacuum filtration using a Büchner funnel, wash with deionized water, and then with a cold 10% sodium thiosulfate solution to remove any unreacted iodine.
-
If the product is an oil, transfer the mixture to a separatory funnel and extract with dichloromethane or diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash sequentially with deionized water, 10% sodium thiosulfate solution, and saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. While specific spectral data for this compound is not widely published, the spectra would be expected to show characteristic peaks for the indane scaffold with shifts indicative of iodine substitution on the aromatic ring.
Logical Workflow for Synthesis
The general workflow for the synthesis and purification of this compound can be visualized as follows.
Caption: General workflow for the synthesis and purification of this compound.
Relevance in Drug Development and Research
The 2,3-dihydro-1H-indene scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active molecules. Recent research has highlighted the potential of dihydro-1H-indene derivatives as potent anticancer agents.
As Tubulin Polymerization Inhibitors
A series of novel dihydro-1H-indene derivatives have been designed and evaluated as inhibitors of tubulin polymerization, a key process in cell division.[2] These compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis in cancer cells.[2] This mechanism of action is a validated strategy for cancer therapy.
The signaling pathway initiated by such compounds can be illustrated as follows:
Caption: Signaling pathway of dihydro-1H-indene derivatives as tubulin polymerization inhibitors.
The development of these indene-based compounds showcases their potential in creating new anti-angiogenic and antitumor therapies. The 5-iodo substitution on the indene core could be a key feature for optimizing potency and pharmacokinetic properties in future drug candidates.
References
An In-depth Technical Guide to the Synthesis of 5-Iodo-2,3-dihydro-1H-indene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for 5-Iodo-2,3-dihydro-1H-indene, a valuable building block in medicinal chemistry and materials science. The document details established methodologies, including experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting.
Introduction
This compound, also known as 5-iodoindane, is a key intermediate in the synthesis of various bioactive molecules and functional materials. The presence of the iodine atom on the aromatic ring allows for further functionalization through cross-coupling reactions, making it a versatile precursor for the development of novel compounds. This guide explores the primary synthetic strategies for obtaining this compound, focusing on reliability, yield, and scalability.
Synthesis Pathways
Two principal synthetic strategies have been identified for the preparation of this compound:
-
Pathway 1: Electrophilic Iodination of Indane. This approach involves the direct iodination of the commercially available starting material, 2,3-dihydro-1H-indene (indane).
-
Pathway 2: Multi-step Synthesis from an Iodinated Precursor. This strategy builds the indane framework from a pre-iodinated aromatic compound, offering greater control over regioselectivity.
Pathway 1: Direct Electrophilic Iodination of 2,3-dihydro-1H-indene
The direct iodination of indane presents a potentially straightforward route to 5-iodoindane. The reaction proceeds via electrophilic aromatic substitution, where the electron-rich benzene ring of the indane molecule is attacked by an electrophilic iodine species. The 5-position is the kinetically and thermodynamically favored site for substitution due to the activating and ortho-, para-directing nature of the alkyl substituent (the cyclopentyl ring).
A common method for this transformation involves the use of molecular iodine in the presence of an oxidizing agent or a silver salt to generate a more potent electrophilic iodinating agent.
Experimental Protocol: Iodination using Iodine and Silver Sulfate
This protocol is based on general methods for the iodination of activated aromatic compounds.
Reaction Scheme:
Caption: Direct iodination of indane.
Materials:
-
2,3-dihydro-1H-indene (Indane)
-
Iodine (I₂)
-
Silver Sulfate (Ag₂SO₄)
-
Solvent (e.g., Dichloromethane or Ethanol)
-
Sodium thiosulfate solution (for quenching)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
In a round-bottom flask protected from light, dissolve 2,3-dihydro-1H-indene in a suitable solvent (e.g., dichloromethane or ethanol).
-
Add silver sulfate to the solution, followed by the portion-wise addition of iodine. The reaction mixture is then stirred at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered to remove the silver iodide precipitate.
-
The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a wash with brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Quantitative Data:
| Parameter | Value |
| Typical Yield | Moderate to Good |
| Reaction Time | Several hours to overnight |
| Temperature | Room Temperature |
Note: The specific yield and reaction time can vary depending on the scale and purity of the reagents. Optimization of the solvent and reaction conditions may be necessary.
Pathway 2: Multi-step Synthesis from 3-(4-Iodophenyl)propanoic Acid
This pathway offers a more controlled synthesis of this compound, starting from a commercially available or readily synthesized iodinated precursor. The key steps involve an intramolecular Friedel-Crafts acylation to form the indanone ring, followed by reduction of the ketone.
Step 1: Intramolecular Friedel-Crafts Acylation of 3-(4-Iodophenyl)propanoic Acid
The first step is the cyclization of 3-(4-iodophenyl)propanoic acid to form 5-iodo-1-indanone. This is typically achieved using a strong acid or a combination of a Lewis acid and a dehydrating agent.
Reaction Scheme:
Caption: Cyclization to 5-iodo-1-indanone.
Experimental Protocol: Cyclization using Polyphosphoric Acid (PPA)
Materials:
-
3-(4-Iodophenyl)propanoic Acid
-
Polyphosphoric Acid (PPA)
-
Ice water
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Heat polyphosphoric acid in a reaction vessel with mechanical stirring.
-
Add 3-(4-iodophenyl)propanoic acid to the hot PPA and continue stirring at an elevated temperature (e.g., 80-100 °C).
-
Monitor the reaction by TLC.
-
After completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 5-iodo-1-indanone can be purified by recrystallization or column chromatography.
Quantitative Data:
| Parameter | Value |
| Typical Yield | High |
| Reaction Time | 1-3 hours |
| Temperature | 80-100 °C |
Step 2: Reduction of 5-Iodo-1-indanone to this compound
The final step involves the reduction of the carbonyl group of 5-iodo-1-indanone. A common and effective method for this transformation is the Wolff-Kishner reduction or its variants.
Reaction Scheme:
Caption: Reduction of 5-iodo-1-indanone.
Experimental Protocol: Wolff-Kishner Reduction
Materials:
-
5-Iodo-1-indanone
-
Hydrazine hydrate
-
Potassium hydroxide (KOH)
-
Diethylene glycol
-
Water
-
Hydrochloric acid (for neutralization)
-
Diethyl ether or Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
To a flask equipped with a reflux condenser, add 5-iodo-1-indanone, diethylene glycol, hydrazine hydrate, and potassium hydroxide.
-
Heat the mixture to a temperature that allows for the formation of the hydrazone and the evolution of water (typically around 130-140 °C).
-
After the initial reaction, increase the temperature to around 190-200 °C to facilitate the decomposition of the hydrazone and the evolution of nitrogen gas.
-
Maintain this temperature until the gas evolution ceases.
-
Cool the reaction mixture to room temperature and add water.
-
Acidify the mixture with hydrochloric acid and extract with diethyl ether or dichloromethane.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting this compound by column chromatography or distillation under reduced pressure.
Quantitative Data:
| Parameter | Value |
| Typical Yield | Good to High |
| Reaction Time | 4-8 hours |
| Temperature | 130-200 °C |
Summary of Synthesis Pathways
The following diagram illustrates the logical relationship between the two main synthetic pathways.
Navigating the Spectral Landscape of 5-Iodo-2,3-dihydro-1H-indene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Atom Numbering
To facilitate the discussion of NMR data, the molecular structure of 5-Iodo-2,3-dihydro-1H-indene with standardized atom numbering is presented below.
¹H and ¹³C NMR Spectral Data of 2,3-dihydro-1H-indene (Indane)
The following tables summarize the reported ¹H and ¹³C NMR spectral data for the unsubstituted parent compound, 2,3-dihydro-1H-indene. This data serves as a baseline for understanding the spectrum of its iodinated derivative.
Table 1: ¹H NMR Spectral Data of 2,3-dihydro-1H-indene
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H1, H3 | 2.90 | Triplet | 7.5 | 4H |
| H2 | 2.09 | Quintet | 7.5 | 2H |
| H4, H7 | 7.22 | Multiplet | - | 2H |
| H5, H6 | 7.14 | Multiplet | - | 2H |
Table 2: ¹³C NMR Spectral Data of 2,3-dihydro-1H-indene
| Carbon | Chemical Shift (δ, ppm) |
| C1, C3 | 32.5 |
| C2 | 25.4 |
| C4, C7 | 126.2 |
| C5, C6 | 124.5 |
| C3a, C7a | 144.4 |
Expected Spectral Effects of the Iodine Substituent
The introduction of an iodine atom at the C5 position is expected to induce significant changes in the NMR spectra of the 2,3-dihydro-1H-indene core due to its electronegativity and anisotropic effects.
¹H NMR Spectrum:
-
Aromatic Region: The symmetry of the benzene ring is broken, which will lead to a more complex splitting pattern for the aromatic protons.
-
H4 and H6: These protons will be most affected. H4, being ortho to the iodine, is expected to shift downfield. H6, also ortho to the iodine, will likely experience a similar downfield shift. Both will likely appear as doublets.
-
H7: This proton, meta to the iodine, will be less affected but may show a small shift. It will likely appear as a singlet or a narrowly split multiplet.
-
-
Aliphatic Region: The signals for the protons on the five-membered ring (H1, H2, and H3) are expected to be less affected as they are further away from the substituent. However, minor shifts may be observed.
¹³C NMR Spectrum:
-
C5: The carbon directly attached to the iodine atom (ipso-carbon) will experience a strong shielding effect, causing its signal to shift significantly upfield.
-
C4 and C6: The ortho carbons will be deshielded and are expected to shift downfield.
-
C7 and C3a: The meta carbons will experience a smaller downfield shift.
-
C7a: The para carbon will likely show a small upfield or downfield shift.
-
C1, C2, C3: The carbons of the aliphatic ring are expected to show minimal changes in their chemical shifts.
Experimental Protocol for NMR Data Acquisition
The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Typically 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-32, depending on the sample concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128 to several thousand, depending on the sample concentration and the presence of quaternary carbons.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the internal standard.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
Experimental Workflow Visualization
The general workflow for an NMR experiment, from sample preparation to final data analysis, is illustrated in the following diagram.
Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 5-Iodo-2,3-dihydro-1H-indene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 5-Iodo-2,3-dihydro-1H-indene. In the absence of a publicly available spectrum for this specific molecule, this guide leverages established fragmentation principles of halogenated aromatic compounds and data from structurally similar molecules to predict its mass spectral behavior. This information is crucial for the identification and characterization of this compound in various research and development settings.
Predicted Mass Spectrum Data
The mass spectral data for this compound is predicted based on the fragmentation of analogous iodo-aromatic and indane structures. The molecular weight of this compound (C₉H₉I) is 244.07 g/mol . The predicted major fragments and their relative abundances are summarized in the table below.
| m/z | Proposed Fragment Ion | Structure | Predicted Relative Abundance |
| 244 | [M]⁺ | [C₉H₉I]⁺ | Moderate |
| 117 | [M - I]⁺ | [C₉H₉]⁺ | High (likely base peak) |
| 116 | [M - I - H]⁺ | [C₉H₈]⁺ | Moderate to High |
| 115 | [M - I - 2H]⁺ or [C₉H₇]⁺ | [C₉H₇]⁺ | Moderate |
| 91 | [C₇H₇]⁺ | Tropylium ion | Low to Moderate |
Core Fragmentation Pathway
The primary fragmentation of this compound under electron ionization (EI) is expected to be driven by the facile cleavage of the carbon-iodine bond, which is the weakest bond in the molecule. The stability of the resulting indanyl cation contributes significantly to this pathway being the dominant fragmentation route.
The Emerging Therapeutic Potential of 5-Iodo-2,3-dihydro-1H-indene Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,3-dihydro-1H-indene (indane) scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. The introduction of a halogen atom, such as iodine, at the 5-position can significantly modulate the pharmacological properties of these derivatives. This technical guide provides an in-depth overview of the known and potential biological activities of 5-Iodo-2,3-dihydro-1H-indene derivatives and related analogues, with a focus on their therapeutic applications. We consolidate findings from preclinical studies, present key quantitative data, detail experimental methodologies, and visualize relevant biological pathways and workflows.
Neuropharmacological Activities: The Case of 5-Iodo-2-aminoindan (5-IAI)
Mechanism of Action
In addition to its action on monoamine transporters, 5-IAI also exhibits high affinity for several serotonin receptors, including 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C, as well as for α2A-, α2B-, and α2C-adrenergic receptors.[5] This interaction with the 5-HT2A receptor may be responsible for some of the reported side effects like anxiety and hallucinations.[4]
Neurotoxicity Profile
Compared to its amphetamine counterpart, p-iodoamphetamine (PIA), 5-IAI demonstrates significantly lower serotonergic neurotoxicity.[2][5] A high dose of 40 mg/kg of PIA in rats resulted in a 40% reduction of 5-HT and its metabolite 5-HIAA, whereas the same dose of 5-IAI led to only a statistically significant 15% decrease in the number of 5-HT uptake sites in the cortex and a slight decrease in 5-HT levels in the hippocampus.[2]
Quantitative Data: Monoamine Transporter Inhibition
| Compound | Target | Assay System | IC50 / Potency | Reference |
| 5-Iodo-2-aminoindan (5-IAI) | 5-HT Uptake | Rat brain cortical synaptosomes | ~75% potency of p-Chloroamphetamine | [2] |
| p-Iodoamphetamine (PIA) | 5-HT Uptake | Rat brain cortical synaptosomes | ~200% potency of p-Chloroamphetamine | [2] |
Anticancer and Anti-Angiogenic Potential of Dihydro-1H-indene Derivatives
While research specifically on 5-iodo derivatives is limited in this area, other substituted 2,3-dihydro-1H-indene analogues have emerged as potent anticancer agents, primarily through the inhibition of tubulin polymerization.[6][7] These findings suggest that the indene scaffold is a promising starting point for the development of novel oncology therapeutics.
Mechanism of Action: Tubulin Polymerization Inhibition
A series of novel dihydro-1H-indene derivatives have been designed and evaluated as inhibitors of tubulin polymerization that bind to the colchicine site.[6][8] By disrupting microtubule dynamics, these compounds induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells.[6][9] One of the most potent compounds identified, compound 12d , demonstrated significant antiproliferative activity against four different cancer cell lines.[6][8] Furthermore, this compound was shown to inhibit tumor metastasis and angiogenesis, both in vitro and in vivo, without significant toxicity.[6][9]
The core structure of these active compounds is often a 4,5,6-trimethoxy-2,3-dihydro-1H-indene, highlighting the importance of the substitution pattern on the benzene ring of the indene core for this particular biological activity.[8]
Quantitative Data: Antiproliferative Activity of Dihydro-1H-indene Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 12d | K562 | 0.028 | [6] |
| 12d | A549 | 0.087 | [6] |
| 12d | HCT-116 | 0.035 | [6] |
| 12d | MCF-7 | 0.041 | [6] |
| CA-4 (Positive Control) | K562 | 0.032 | [8] |
| CA-4 (Positive Control) | A549 | 0.026 | [8] |
| CA-4 (Positive Control) | HCT-116 | 0.010 | [8] |
| CA-4 (Positive Control) | MCF-7 | 0.004 | [8] |
Note: Compound 12d is a 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivative, not a 5-iodo derivative.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action for the anticancer dihydro-1H-indene derivatives and a typical experimental workflow for their evaluation.
Caption: Mechanism of action for anticancer dihydro-1H-indene derivatives.
Caption: Workflow for evaluating anticancer indene derivatives.
Neuroprotective Potential: Dual PDE4/AChE Inhibitors for Alzheimer's Disease
Derivatives of 2,3-dihydro-1H-inden-1-one have been investigated as multi-target-directed ligands for the treatment of Alzheimer's disease (AD).[10] This approach aims to simultaneously address different pathological factors of the disease.
Mechanism of Action
A series of 2,3-dihydro-1H-inden-1-ones were designed as dual inhibitors of phosphodiesterase 4 (PDE4) and acetylcholinesterase (AChE).[10] Both PDE4 and AChE inhibitors are known to improve cognitive and memory functions. One compound, 12C , which features a 2-(piperidin-1-yl)ethoxy group at the 6-position of the indanone ring, showed potent inhibitory activity against both enzymes.[10] Importantly, compound 12C exhibited potent anti-neuroinflammatory effects, surpassing that of the standard drug donepezil.[10] These results position this class of indene derivatives as promising multifunctional agents for AD treatment.
Quantitative Data: PDE4/AChE Inhibition
| Compound | Target | IC50 (µM) | Reference |
| 12C | AChE | 0.28 | [10] |
| 12C | PDE4D | 1.88 | [10] |
Note: Compound 12C is a 2,3-dihydro-1H-inden-1-one derivative, not a 5-iodo derivative.
Experimental Protocols
Synthesis of Dihydro-1H-indene Derivatives (Anticancer)
A general synthetic route involves the reaction of 3-(3,4,5-trimethoxyphenyl)propanoic acid, which undergoes intramolecular Friedel-Crafts acylation to form the indanone core.[9] This is followed by reduction and subsequent modification of the side chain to introduce various substituted aryl groups. For a detailed, step-by-step protocol, please refer to the supplementary information of the cited literature.[9]
In Vitro Cell Growth Inhibition Assay (CCK-8)
-
Cell Seeding: Cancer cell lines (e.g., K562, A549, HCT-116, MCF-7) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., dihydro-1H-indene derivatives) and a positive control (e.g., Combretastatin A-4) for a specified period (e.g., 48 or 72 hours).
-
CCK-8 Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Incubation: The plates are incubated for 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.[8]
Tubulin Polymerization Assay
-
Reaction Mixture: A reaction mixture containing tubulin, a fluorescence reporter (e.g., DAPI), and GTP in a glutamate-based buffer is prepared.
-
Compound Addition: The test compound or control is added to the reaction mixture.
-
Fluorescence Monitoring: The polymerization of tubulin is monitored by measuring the change in fluorescence over time at 37°C. Inhibitors of polymerization will prevent the increase in fluorescence observed in the control group.[8]
Future Directions and Conclusion
The 2,3-dihydro-1H-indene scaffold is a versatile platform for the development of novel therapeutics. While research into the 5-iodo substituted derivatives has been dominated by the study of 5-IAI's psychoactive properties, the potent anticancer, anti-angiogenic, and neuroprotective activities of other indene analogues present a compelling case for further exploration.
Future research should focus on synthesizing and evaluating this compound derivatives with substitution patterns analogous to those found in the potent anticancer and anti-Alzheimer's compounds. The introduction of the iodine atom could modulate activity, selectivity, and pharmacokinetic properties, potentially leading to the discovery of new lead compounds. The established experimental protocols for anticancer and neuroprotective screening can be directly applied to these novel 5-iodo derivatives. This underexplored chemical space represents a significant opportunity for drug discovery and development professionals.
References
- 1. 5-Iodo-2-aminoindan (5-IAI): chemistry, pharmacology, and toxicology of a research chemical producing MDMA-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Iodo-2-aminoindan, a nonneurotoxic analogue of p-iodoamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. omicsonline.org [omicsonline.org]
- 4. researchgate.net [researchgate.net]
- 5. 5-IAI - Wikipedia [en.wikipedia.org]
- 6. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of novel 2,3-dihydro-1H-inden-1-ones as dual PDE4/AChE inhibitors with more potency against neuroinflammation for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Reactivity of the 5-Iodo-2,3-dihydro-1H-indene Scaffold: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-Iodo-2,3-dihydro-1H-indene scaffold, also known as 5-iodoindane, is a valuable building block in medicinal chemistry and materials science. Its rigid bicyclic structure, combining aromatic and aliphatic features, provides a unique three-dimensional framework for the development of novel molecules. The presence of a strategically positioned iodine atom on the aromatic ring opens up a vast chemical space for derivatization through a variety of powerful cross-coupling reactions. This technical guide explores the reactivity of the this compound core, providing a comprehensive overview of key transformations, detailed experimental protocols, and insights into the biological relevance of its derivatives.
Introduction to the this compound Scaffold
The indane nucleus is a privileged structure found in numerous biologically active compounds and approved drugs.[1] Derivatives of the indane scaffold have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[2] The introduction of substituents at the 5-position of the indane ring system is a common strategy to modulate the biological activity and physicochemical properties of these molecules. The carbon-iodine bond at this position is particularly amenable to cleavage and subsequent formation of new carbon-carbon and carbon-heteroatom bonds, making 5-iodoindane a versatile precursor for library synthesis and lead optimization in drug discovery programs.
Palladium-Catalyzed Cross-Coupling Reactions
The reactivity of the this compound scaffold is dominated by palladium-catalyzed cross-coupling reactions. These transformations offer a mild and efficient means to introduce a wide array of functional groups, including aryl, alkynyl, alkenyl, and amino moieties. The following sections detail the application of the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions to this scaffold.
Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures and is widely employed in the synthesis of pharmaceuticals.[3] The reaction of this compound with various aryl- and heteroarylboronic acids or esters provides access to a diverse range of 5-aryl-2,3-dihydro-1H-indene derivatives.
Workflow for Suzuki-Miyaura Coupling:
General workflow for the Suzuki-Miyaura coupling of 5-Iodoindane.
Quantitative Data for Suzuki-Miyaura Coupling of 5-Bromo-1-indanone:
While specific data for 5-iodoindane is limited in readily available literature, a study on the analogous 5-bromo-1-indanone provides valuable insights into typical reaction conditions and yields.[4]
| Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | None | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 |
| 4-Ethylphenylboronic acid | Pd(OAc)₂ (2) | None | K₂CO₃ | Toluene/H₂O | 100 | 12 | 97 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | None | K₂CO₃ | Toluene/H₂O | 100 | 12 | 93 |
| 4-(Methylthio)phenylboronic acid | Pd(OAc)₂ (2) | None | K₂CO₃ | Toluene/H₂O | 100 | 12 | 91 |
Detailed Experimental Protocol (Adapted from[4]):
To a solution of 5-bromo-1-indanone (1.0 equiv) and the corresponding arylboronic acid (1.2 equiv) in a mixture of toluene and water (4:1) were added Pd(OAc)₂ (0.02 equiv) and K₂CO₃ (2.0 equiv). The reaction mixture was degassed with argon for 15 minutes and then heated to 100 °C for 12 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate and washed with water and brine. The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired 5-aryl-1-indanone.
Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds
The Sonogashira coupling enables the introduction of alkyne functionalities, which are valuable handles for further transformations or can be integral parts of biologically active molecules.[5] This reaction involves the coupling of this compound with a terminal alkyne, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[6]
Catalytic Cycle for Sonogashira Coupling:
Catalytic cycles of the Sonogashira coupling reaction.
Quantitative Data for Sonogashira Coupling (Analogous Systems):
| Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 50-70 | 2-4 | ~90 |
| 4-Iodoanisole | Ethynylcyclohexene | FibreCat® 1001 | None | NaOH | Methanol | 100 | <1 | >95 |
Detailed Experimental Protocol (General Procedure):
To a degassed solution of this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent such as THF or DMF, are added the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) salt (e.g., CuI, 2-5 mol%), and a base (e.g., triethylamine or diisopropylamine, 2-3 equiv).[7] The reaction mixture is stirred at room temperature or heated (e.g., 50-80 °C) under an inert atmosphere until completion, as monitored by TLC or LC-MS. The reaction is then quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sulfate, and concentrated. The crude product is purified by column chromatography.
Heck Reaction: Formation of C(sp²)-C(sp²) Bonds with Alkenes
The Heck reaction provides a powerful method for the arylation of alkenes, leading to the formation of substituted olefins.[4][8] The reaction of this compound with various alkenes, such as styrenes, acrylates, or other vinyl compounds, yields 5-alkenyl-2,3-dihydro-1H-indene derivatives.
Workflow for the Heck Reaction:
General workflow for the Heck reaction of 5-Iodoindane.
Quantitative Data for Heck Reaction (Analogous Systems):
| Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-Iodofuran-2-amine | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 18 | High |
| 2-Bromonaphthalene | Ethyl crotonate | Pd EnCat® 40 (1) | None | NaOAc | DMF | 105 | 5.5 | High |
Detailed Experimental Protocol (General Procedure):
A mixture of this compound (1.0 equiv), the alkene (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tol)₃, 2-10 mol%), and a base (e.g., Et₃N, K₂CO₃, or NaOAc, 1.5-2.0 equiv) in a suitable solvent (e.g., DMF, NMP, or acetonitrile) is degassed and heated under an inert atmosphere.[9] The reaction temperature typically ranges from 100 to 140 °C. After completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by chromatography or recrystallization.
Buchwald-Hartwig Amination: Formation of C(sp²)-N Bonds
The Buchwald-Hartwig amination is a versatile and widely used method for the synthesis of arylamines from aryl halides.[8][10] This reaction allows for the introduction of primary and secondary amines at the 5-position of the indane scaffold, which is a crucial transformation in the synthesis of many biologically active compounds.[11]
Catalytic Cycle for Buchwald-Hartwig Amination:
Catalytic cycle of the Buchwald-Hartwig amination.
Quantitative Data for Buchwald-Hartwig Amination (Analogous Systems):
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-Iodofuran-2-amine | Benzylamine | Pd(OAc)₂ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | - | High |
| Aryl Bromide | Secondary Amine | Pd₂(dba)₃ (1-2) | P(t-Bu)₃ (2-4) | NaOtBu | Toluene | 80-100 | 12-24 | 70-95 |
Detailed Experimental Protocol (General Procedure):
In a glovebox, a reaction vessel is charged with a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, or RuPhos, 2-4 mol%), and a base (e.g., NaOtBu or LHMDS, 1.2-1.5 equiv).[12][13] this compound (1.0 equiv), the amine (1.1-1.2 equiv), and a dry, degassed solvent (e.g., toluene or dioxane) are then added. The reaction vessel is sealed and heated to the desired temperature (typically 80-110 °C) with stirring. Upon completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by chromatography.
Biological Activity and Signaling Pathways of Indane Derivatives
Derivatives of the 2,3-dihydro-1H-indene scaffold have been investigated for a variety of biological activities, highlighting the potential of this core in drug discovery.
Signaling Pathways Targeted by Indane Derivatives:
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 3. 2-Aryl-indenylphosphine ligands: design, synthesis and application in Pd-catalyzed Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. New Ligands for Nickel Catalysis from Diverse Pharmaceutical Heterocycle Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. research.rug.nl [research.rug.nl]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety, Handling, and Storage of 5-Iodo-2,3-dihydro-1H-indene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 5-Iodo-2,3-dihydro-1H-indene (CAS No. 132464-83-6) is publicly available. The information presented in this guide is compiled from data on the parent compound, indene, and general knowledge of iodo-substituted and air/light-sensitive aromatic compounds. All procedures should be conducted with the utmost caution in a controlled laboratory setting by trained professionals.
Introduction
This compound is a halogenated derivative of indane, a bicyclic hydrocarbon. While specific applications of this compound are not extensively documented in publicly available literature, the dihydro-1H-indene scaffold is of significant interest in medicinal chemistry. Derivatives of this structure have been investigated for their potential as potent biological agents, including as tubulin polymerization inhibitors for anticancer applications.[1][2] This guide provides a comprehensive overview of the known properties and inferred safety, handling, and storage protocols for this compound to ensure its safe use in research and development.
Physicochemical Properties
Limited specific experimental data for this compound is available. The following table summarizes known and predicted properties.
| Property | Value | Source |
| Molecular Formula | C₉H₉I | Supplier Data |
| Molecular Weight | 244.07 g/mol | Supplier Data |
| Purity | Typically >95% | Supplier Data |
| Appearance | Not specified (likely a solid or liquid) | Inferred |
| Boiling Point | Not determined | - |
| Melting Point | Not determined | - |
| Solubility | Expected to be soluble in organic solvents (e.g., DCM, THF, Ethyl Acetate) | Inferred |
Safety and Hazard Information
Based on the hazards associated with indene and iodo-aromatic compounds, this compound should be handled as a hazardous substance.
GHS Hazard Classification (Inferred)
| Hazard Class | Hazard Category | GHS Code | Hazard Statement |
| Flammable Liquids | Category 3 | H226 | Flammable liquid and vapor |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335 | May cause respiratory irritation |
Note: This classification is inferred from related compounds and should be used for preliminary risk assessment only.
Potential Health Effects
-
Inhalation: May cause respiratory tract irritation.
-
Skin Contact: May cause skin irritation.
-
Eye Contact: May cause serious eye irritation.
-
Ingestion: Harmful if swallowed.
Fire and Explosion Hazards
Indene, the parent compound, is a flammable liquid.[3] this compound should be considered flammable and kept away from heat, sparks, and open flames.
Handling and Personal Protective Equipment (PPE)
Due to its potential hazards and sensitivity, strict handling procedures must be followed.
Engineering Controls
-
Work in a well-ventilated fume hood.
-
Use of a glovebox for handling larger quantities or for prolonged manipulations is recommended to mitigate risks from air and moisture sensitivity.[1][2]
Personal Protective Equipment
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear nitrile or neoprene gloves, a lab coat, and closed-toe shoes.
-
Respiratory Protection: If working outside of a fume hood or with aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
General Hygiene Practices
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage
Proper storage is crucial to maintain the integrity and safety of this compound.
| Storage Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is recommended. | To minimize degradation and potential polymerization. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent degradation from air and moisture.[1][2] |
| Light | Protect from light. Store in an amber vial or a container wrapped in aluminum foil. | Iodinated compounds can be light-sensitive and may decompose upon exposure to light. |
| Container | Keep container tightly sealed. | To prevent contamination and evaporation. |
| Incompatibilities | Store away from strong oxidizing agents. | To prevent vigorous reactions. |
Experimental Protocols (General Example)
Synthesis of 4,5,6-trimethoxy-2-(4-methoxybenzyl)-2,3-dihydro-1H-indene [2]
-
Reaction Setup: To a solution of 5,6,7-trimethoxy-2,3-dihydro-1H-inden-1-one (1.0 eq) in methanol, add potassium hydroxide (5.0 eq).
-
Addition of Aldehyde: After stirring for 15 minutes, add a solution of 4-methoxybenzaldehyde (1.2 eq) in methanol dropwise.
-
Reaction: Allow the reaction to stir at room temperature overnight.
-
Work-up: Concentrate the mixture in vacuo, dilute with water, and extract with dichloromethane (3 x 50 mL).
-
Purification: The crude product can be purified by column chromatography.
Biological Activity and Signaling Pathway
While the specific biological activity of this compound is not reported, several derivatives of dihydro-1H-indene have been identified as potent inhibitors of tubulin polymerization, a key mechanism in cell division.[1][2] These compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and ultimately apoptosis in cancer cells.
Caption: Inferred signaling pathway for dihydro-1H-indene derivatives as tubulin polymerization inhibitors.
Experimental Workflow and Safety Considerations
The following diagrams illustrate a typical workflow for handling a light- and air-sensitive compound and summarize the key safety considerations.
Caption: Experimental workflow for handling a light- and air-sensitive compound.
Caption: Key safety considerations for this compound.
References
- 1. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Solubility Profile of 5-Iodo-2,3-dihydro-1H-indene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Iodo-2,3-dihydro-1H-indene. Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this document leverages data from the structurally similar parent compound, 2,3-dihydro-1H-indene (indane), to predict its solubility profile. Furthermore, a detailed, generalized experimental protocol for determining the precise solubility of this compound in various organic solvents is provided.
Predicted Solubility of this compound
Based on the principle of "like dissolves like," the solubility of this compound is expected to closely mirror that of its non-iodinated counterpart, indane. Indane is a nonpolar hydrocarbon and is known to be soluble in many common organic solvents. The introduction of an iodine atom to the indane structure is not anticipated to drastically alter its overall nonpolar character. Therefore, this compound is predicted to be:
-
Soluble in nonpolar and moderately polar organic solvents such as:
-
Insoluble in water.[1]
This predicted solubility is summarized in the table below. It is crucial to note that these are estimations and experimental verification is necessary for precise quantitative data.
| Solvent | Predicted Solubility |
| Nonpolar Solvents | |
| Hexane | Soluble |
| Toluene | Soluble |
| Halogenated Solvents | |
| Dichloromethane | Soluble |
| Chloroform | Soluble |
| Ethers | |
| Diethyl Ether | Soluble |
| Tetrahydrofuran (THF) | Soluble |
| Esters | |
| Ethyl Acetate | Soluble |
| Ketones | |
| Acetone | Soluble |
| Alcohols | |
| Ethanol | Soluble |
| Methanol | Likely Soluble |
| Aqueous Solvents | |
| Water | Insoluble |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, the following gravimetric method is recommended. This protocol is a standard procedure for determining the solubility of a solid compound in a solvent.
Materials:
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps
-
Constant temperature bath or shaker with temperature control
-
Syringe filters (e.g., 0.2 µm PTFE)
-
Pre-weighed vials for collecting the filtrate
-
Vacuum oven or desiccator
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial. The exact amount should be more than what is expected to dissolve.
-
Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a constant temperature bath or shaker. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The temperature should be carefully controlled and recorded.
-
Filtration: After equilibration, allow the undissolved solid to settle. Carefully draw a sample of the supernatant using a syringe and attach a syringe filter. Filter the saturated solution into a pre-weighed vial to remove any undissolved solid.
-
Solvent Evaporation: Weigh the vial containing the filtrate to determine the mass of the saturated solution. Evaporate the solvent from the filtrate under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is achieved.
-
Calculation: The solubility can be calculated in various units (e.g., g/100 mL, mg/mL, mol/L) using the initial volume of the solvent and the mass of the dissolved solid.
The following diagram illustrates the general workflow for this experimental protocol.
References
The Genesis of a Key Molecular Scaffold: A Technical History of 5-Iodo-2,3-dihydro-1H-indene
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodo-2,3-dihydro-1H-indene, also known as 5-iodoindane, is a halogenated derivative of indane, a bicyclic hydrocarbon. While not a widely commercialized compound in itself, it serves as a crucial intermediate in the synthesis of various pharmacologically active molecules, most notably in the field of neuroscience research. Its discovery and the development of its synthetic routes are intrinsically linked to the exploration of psychoactive compounds and the quest for non-neurotoxic therapeutic agents. This technical guide provides an in-depth exploration of the discovery, history, and key synthetic methodologies for this compound, presenting the information in a structured and technically detailed format for researchers and drug development professionals.
Historical Context and Discovery
The documented history of this compound is closely associated with the pioneering work of Professor David E. Nichols and his research group at Purdue University in the late 1980s and early 1990s. Their research focused on understanding the structure-activity relationships of psychedelic and entactogenic drugs, such as MDMA. A significant part of this work involved the synthesis of rigid analogs of amphetamine derivatives to probe their interactions with serotonin receptors and transporters.
Subsequent research has further solidified the importance of this molecule as a building block for various research chemicals and potential therapeutic agents.
Synthetic Methodologies
The synthesis of this compound can be approached through several routes. The most common and historically relevant methods involve the functionalization of the indane core at the 5-position.
Method 1: Multi-step Synthesis from Indane via Nitration, Reduction, and Sandmeyer Reaction
A classic and versatile approach to introduce a halogen at the 5-position of the indane ring is through a three-step sequence starting from the parent hydrocarbon, indane. This method, while not explicitly detailed in the initial Nichols paper, represents a "standard procedure" in aromatic chemistry.
Step 1: Nitration of Indane
The electrophilic nitration of indane selectively occurs at the 5-position of the aromatic ring due to the directing effects of the alkyl portion of the molecule.
-
Experimental Protocol:
-
Indane is slowly added to a mixture of concentrated nitric acid and concentrated sulfuric acid at a low temperature (typically 0-10 °C).
-
The reaction mixture is stirred for a specific duration until the reaction is complete, monitored by techniques like Thin Layer Chromatography (TLC).
-
The mixture is then poured onto ice, and the precipitated 5-nitroindane is filtered, washed with water until neutral, and dried.
-
Purification is typically achieved by recrystallization from a suitable solvent like ethanol.
-
Step 2: Reduction of 5-Nitroindane to 5-Aminoindane
The nitro group of 5-nitroindane is then reduced to an amino group to yield 5-aminoindane.
-
Experimental Protocol:
-
5-Nitroindane is dissolved in a suitable solvent, such as ethanol or acetic acid.
-
A reducing agent, commonly tin(II) chloride in concentrated hydrochloric acid or catalytic hydrogenation (e.g., using palladium on carbon), is used.
-
For the tin(II) chloride method, the mixture is heated under reflux. After completion, the reaction is cooled and made basic to precipitate the tin salts, and the 5-aminoindane is extracted with an organic solvent.
-
For catalytic hydrogenation, the reaction is carried out under a hydrogen atmosphere in the presence of the catalyst until the theoretical amount of hydrogen is consumed.
-
The product, 5-aminoindane, is then isolated and purified.
-
Step 3: Sandmeyer Reaction of 5-Aminoindane
The final step involves the conversion of the amino group of 5-aminoindane to an iodo group using the Sandmeyer reaction.[2]
-
Experimental Protocol:
-
5-Aminoindane is diazotized by treating it with a solution of sodium nitrite in an acidic medium (e.g., hydrochloric or sulfuric acid) at low temperatures (0-5 °C).
-
The resulting diazonium salt solution is then added to a solution of potassium iodide.
-
The mixture is gently warmed to facilitate the decomposition of the diazonium salt and the formation of 5-iodoindane, which often precipitates or separates as an oil.
-
The product is then extracted with an organic solvent, washed, dried, and purified by distillation under reduced pressure or column chromatography.
-
The overall synthetic workflow for this method is illustrated in the following diagram:
Caption: Synthetic pathway to this compound from indane.
Method 2: Synthesis from (S)-Phenylalanine
A stereospecific synthesis of (S)-5-iodo-2-aminoindan hydrochloride has been described, which inherently involves the synthesis of an iodinated indane precursor.[3] This method is particularly valuable for the preparation of enantiomerically pure derivatives.
-
Experimental Protocol:
-
(S)-Phenylalanine Protection: The amino group of (S)-phenylalanine is first protected, for example, with a trifluoroacetyl group.[3]
-
Iodination: The protected phenylalanine derivative undergoes direct iodination on the aromatic ring. This is achieved using a mixture of iodine, potassium iodate (KIO₄), and sulfuric acid in acetic acid.[3]
-
Friedel-Crafts Cyclization: The resulting iodinated amino acid is then cyclized via an intramolecular Friedel-Crafts reaction to form an iodo-indan-1-one derivative.[3]
-
Reduction of Ketone: The ketone group at the 1-position is reduced to a hydroxyl group using a reducing agent like sodium borohydride (NaBH₄).[3]
-
Deoxygenation: The hydroxyl group is subsequently removed (deoxygenation) to yield the 5-iodoindane scaffold. This can be achieved using reagents like triethylsilane and boron trifluoride etherate.[3]
-
Deprotection: The protecting group on the amino function is removed to yield the final aminoindane product. The intermediate after the deoxygenation step is a derivative of this compound.
-
The workflow for this stereospecific synthesis is as follows:
Caption: Stereospecific synthesis of a 5-iodoindane derivative from (S)-Phenylalanine.
Quantitative Data
The following table summarizes typical reaction parameters and yields for the synthesis of this compound and its precursors via the multi-step synthesis from indane. Please note that yields can vary significantly based on reaction scale and specific conditions.
| Reaction Step | Starting Material | Reagents | Typical Yield (%) | Reference |
| Nitration | Indane | HNO₃, H₂SO₄ | 70-85 | General Procedure |
| Reduction | 5-Nitroindane | SnCl₂, HCl | 60-75 | General Procedure |
| Sandmeyer Reaction | 5-Aminoindane | 1. NaNO₂, HCl2. KI | 50-65 | [2] |
Applications in Research and Drug Development
The primary application of this compound is as a precursor for the synthesis of 5-iodo-2-aminoindane (5-IAI) and its analogs.[4] These compounds are valuable tools in neuropharmacology for studying the serotonin system. The iodine atom can also be replaced with other functional groups through various cross-coupling reactions, further expanding the synthetic utility of this intermediate. Additionally, the iodine atom can be a site for radiolabeling, enabling the use of its derivatives in imaging studies.
Conclusion
The discovery and synthesis of this compound are a direct result of targeted research in medicinal chemistry aimed at understanding and modulating the serotonergic system. While not an end product itself, its role as a key intermediate highlights the importance of fundamental synthetic chemistry in the development of novel pharmacological probes and potential therapeutics. The established synthetic routes, particularly the multi-step sequence from indane, provide a reliable and adaptable method for its preparation, enabling further exploration of the chemical space around the indane scaffold.
References
Methodological & Application
Optimizing Heck Reaction Conditions for 5-Iodo-2,3-dihydro-1H-indene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the optimization of the Mizoroki-Heck reaction using 5-iodo-2,3-dihydro-1H-indene as the aryl halide substrate. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that couples an unsaturated halide with an alkene, offering a versatile method for the synthesis of substituted alkenes.[1][2] The functionalization of the 2,3-dihydro-1H-indene (indane) scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. This guide outlines key reaction parameters, provides a general experimental protocol, and suggests optimization strategies to achieve high yields and selectivity.
Key Reaction Parameters and Optimization Strategies
The efficiency and outcome of the Heck reaction are highly dependent on the interplay of several key parameters: the palladium catalyst (and associated ligands), the base, the solvent, reaction temperature, and the nature of the alkene coupling partner. For a successful reaction with this compound, systematic optimization of these variables is crucial.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize typical starting conditions and variables for the optimization of the Heck reaction with this compound. The data presented is a composite based on established methodologies for structurally similar aryl iodides and serves as a guide for optimization.
Table 1: Catalyst and Ligand Screening
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 18 | Optimize |
| 2 | Pd₂(dba)₃ (1) | P(o-tol)₃ (4) | K₂CO₃ | NMP | 120 | 24 | Optimize |
| 3 | PdCl₂(PPh₃)₂ (2) | - | NaOAc | DMAc | 110 | 16 | Optimize |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 100 | 12 | Optimize |
| 5 | Pd/C (5) | - | NaHCO₃ | Toluene | 130 | 24 | Optimize |
Table 2: Base and Solvent Screening
| Entry | Catalyst System | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂/PPh₃ | Et₃N (2.0) | DMF | 100 | 18 | Optimize |
| 2 | Pd(OAc)₂/PPh₃ | K₂CO₃ (2.0) | DMF | 100 | 18 | Optimize |
| 3 | Pd(OAc)₂/PPh₃ | Cs₂CO₃ (1.5) | Dioxane | 100 | 18 | Optimize |
| 4 | Pd(OAc)₂/PPh₃ | NaOAc (2.0) | NMP | 100 | 18 | Optimize |
| 5 | Pd(OAc)₂/PPh₃ | DIPEA (2.0) | Acetonitrile | 80 | 24 | Optimize |
Experimental Protocols
The following is a representative experimental protocol for the Heck reaction of this compound with a generic alkene (e.g., an acrylate or styrene derivative). This protocol should be adapted and optimized based on the specific alkene and the results of the screening studies outlined above.
Materials:
-
This compound
-
Alkene (e.g., methyl acrylate, styrene)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Ligand (if required, e.g., PPh₃, P(o-tol)₃)
-
Base (e.g., Et₃N, K₂CO₃)
-
Anhydrous solvent (e.g., DMF, NMP, Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for synthesis, work-up, and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the palladium catalyst (e.g., 1-5 mol%), and the ligand (if applicable, e.g., 2-10 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Under a positive pressure of the inert gas, add the anhydrous solvent, the base (e.g., 1.5-3.0 equiv.), and the alkene (e.g., 1.1-1.5 equiv.) via syringe.
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block and stir the reaction mixture vigorously at the desired temperature (typically 80-140 °C).
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
Visualizations
Heck Reaction Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.
Caption: A diagram of the Heck reaction catalytic cycle.
Experimental Workflow
The following diagram outlines the general workflow for the Heck reaction protocol described above.
Caption: A general experimental workflow for the Heck reaction.
References
Application Notes and Protocols: 5-Iodo-2,3-dihydro-1H-indene in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,3-dihydro-1H-indene, or indane, scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds.[1][2][3] Its rigid bicyclic framework provides a valuable platform for the rational design of therapeutic agents. This document outlines the application of 5-Iodo-2,3-dihydro-1H-indene as a versatile building block in the synthesis of potent kinase inhibitors for cancer therapy. The iodo-substituent at the 5-position serves as a key handle for introducing diverse functionalities through cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies.
While direct kinase inhibitors featuring the 2,3-dihydro-1H-indene core are emerging, derivatives have shown significant promise as anti-cancer agents by targeting related pathways. For instance, certain dihydro-1H-indene derivatives act as tubulin polymerization inhibitors, exhibiting potent anti-angiogenic and antitumor activity.[4][5] Furthermore, the structurally similar 2,3-dihydro-1H-indole core is present in potent and selective kinase inhibitors like GSK2606414, a PERK inhibitor.[6] This highlights the potential of the 5-substituted indane scaffold in kinase inhibitor design.
This application note provides a hypothetical synthetic protocol for a novel kinase inhibitor targeting a key signaling pathway implicated in cancer, using this compound as the starting material.
Featured Application: Synthesis of a Hypothetical Indane-Based Kinase Inhibitor
Here, we describe the synthesis of a potential kinase inhibitor, "Indanitinib," which incorporates the 5-(2,3-dihydro-1H-indenyl) moiety. The synthetic strategy leverages a Suzuki cross-coupling reaction, a robust and widely used method for C-C bond formation in pharmaceutical synthesis.
Signaling Pathway Context
Many cancers exhibit dysregulated signaling through pathways like the PI3K/Akt/mTOR and MAPK pathways, which control cell proliferation, survival, and angiogenesis. The hypothetical target for "Indanitinib" is a receptor tyrosine kinase (RTK) upstream of these pathways. By inhibiting the RTK, "Indanitinib" can block downstream signaling, leading to apoptosis and reduced tumor growth.
References
- 1. arrow.tudublin.ie [arrow.tudublin.ie]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Iodo-2,3-dihydro-1H-indene in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodo-2,3-dihydro-1H-indene is a versatile bicyclic scaffold that serves as a valuable building block in medicinal chemistry. Its rigid framework, combined with the synthetically tractable iodo-substituent at the 5-position, makes it an attractive starting material for the development of novel therapeutic agents. The indane core is present in several approved drugs, highlighting its biological relevance and good pharmacological properties. The iodine atom acts as a key functional handle, enabling a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. This allows for the systematic exploration of the chemical space around the indene core to optimize biological activity, selectivity, and pharmacokinetic profiles of drug candidates.
This document outlines key applications of this compound and its derivatives in medicinal chemistry research, providing quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
I. Applications in Drug Discovery
Precursor for Tubulin Polymerization Inhibitors
Derivatives of the 2,3-dihydro-1H-indene scaffold have been identified as potent inhibitors of tubulin polymerization, a validated target in oncology. These agents bind to the colchicine site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.
A notable example is compound 12d , a dihydro-1H-indene derivative, which has demonstrated significant antiproliferative activity against a panel of human cancer cell lines.[1][2][3][4][5][6][7] The core structure of these compounds can be synthesized from precursors accessible from this compound, where the iodo group could be transformed into other functionalities prior to the key condensation steps.
Quantitative Data: Antiproliferative Activity of Dihydro-1H-indene Derivative 12d [1][3][4][5][7]
| Compound | Cell Line | IC₅₀ (µM) |
| 12d | K562 (Leukemia) | 0.028 |
| HCT116 (Colon) | 0.045 | |
| A549 (Lung) | 0.087 | |
| MCF-7 (Breast) | 0.033 |
Scaffold for Retinoic Acid Receptor α (RARα) Agonists
The indene skeleton has been successfully employed to develop novel agonists for the retinoic acid receptor α (RARα).[8] RARα is a nuclear receptor that plays a crucial role in cell differentiation and apoptosis, making it an important target in oncology, particularly for the treatment of acute promyelocytic leukemia (APL). By modifying the indene core, researchers have developed compounds that induce differentiation of cancer cells. For instance, compound 36d , an indene derivative, has shown a significant ability to induce the differentiation of NB4 cells.[8] The synthesis of such compounds can start from a functionalized indene, where a 5-iodo precursor could be elaborated into the required amide functionalities.
Quantitative Data: Cell Differentiation Activity of Indene Derivative 36d [8]
| Compound | Cell Line | Concentration (µM) | Differentiation (%) |
| 36d | NB4 (APL) | 5 | 68.88 |
Building Block for Serotonin Releasing Agents
5-Iodo-2-aminoindane (5-IAI), a direct derivative of this compound, is a psychoactive compound that acts as a releasing agent of serotonin, norepinephrine, and dopamine.[9][10][11][12][13] It has been studied as a non-neurotoxic analog of p-iodoamphetamine (PIA).[9] While its primary applications have been in neuroscience research, the unique pharmacological profile of 5-IAI showcases the potential of the 5-iodoindane scaffold for developing modulators of monoamine neurotransmitter systems, which are targets for treating a variety of psychiatric and neurological disorders.
Quantitative Data: Neurochemical Effects of 5-IAI [9]
| Compound | Parameter | Brain Region | Effect |
| 5-IAI | 5-HT Uptake Sites | Cortex | ~15% decrease (at 40 mg/kg) |
| 5-HT Levels | Hippocampus | Slight, significant decrease |
II. Experimental Protocols
Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. This reaction is fundamental for creating C-C bonds and introducing molecular diversity.[4][5][14]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)
-
Solvent (e.g., Dioxane/Water 4:1, or Toluene/Ethanol/Water)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system to the flask via syringe.
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2,3-dihydro-1H-indene.
Protocol for Synthesis of Dihydro-1H-indene Core for Tubulin Inhibitors
This protocol is adapted from the synthesis of the core structure used in tubulin polymerization inhibitors.[2]
Materials:
-
3-(3,4,5-trimethoxyphenyl)propanoic acid
-
Polyphosphoric acid (PPA)
-
Ice water
-
Dichloromethane (DCM)
-
Substituted benzaldehyde
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
Procedure for Cyclization to form the Indenone Core:
-
Add 3-(3,4,5-trimethoxyphenyl)propanoic acid (1.0 eq) to polyphosphoric acid (PPA).
-
Stir the mixture at 90 °C for 2 hours, monitoring completion by TLC.
-
Cool the mixture to room temperature and pour it into ice water.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the 5,6,7-trimethoxy-2,3-dihydro-1H-inden-1-one.
Procedure for Condensation with Benzaldehyde:
-
Dissolve KOH (5.0 eq) in methanol.
-
Add the 5,6,7-trimethoxy-2,3-dihydro-1H-inden-1-one (1.0 eq) to the methanolic KOH solution and stir for 15 minutes.
-
Add a solution of the desired substituted benzaldehyde (1.2 eq) in methanol dropwise.
-
Stir the reaction at room temperature overnight.
-
Concentrate the mixture in vacuo, dilute with water, and extract with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product via flash column chromatography to yield the target dihydro-1H-indene derivative.
III. Visualizations
Signaling Pathway Diagrams (DOT Language)
Caption: Mechanism of action for dihydro-1H-indene tubulin inhibitors.
References
- 1. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 2. Synthesis of skipped dienes through palladium-catalyzed cross-couplings of aryl halides and sulfonyl hydrazones - American Chemical Society [acs.digitellinc.com]
- 3. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2’-deoxyuridine (or cytidine) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
Application Notes: 5-Iodo-2,3-dihydro-1H-indene as a Versatile Intermediate for Novel Organic Materials
Introduction
5-Iodo-2,3-dihydro-1H-indene is a functionalized bicyclic aromatic compound that holds significant promise as a versatile building block for the synthesis of novel organic materials. The presence of the reactive iodine atom on the aromatic ring allows for a variety of cross-coupling reactions, enabling the construction of complex and extended π-conjugated systems.[1][2] The dihydroindene core provides a rigid and planar scaffold, which can be beneficial for achieving desirable electronic and photophysical properties in the resulting materials. This document outlines the potential applications of this compound in the development of organic semiconductors and luminescent materials, and provides detailed protocols for its use in key synthetic transformations.
Key Applications
-
Conjugated Polymers for Organic Electronics: this compound can serve as a key monomer in the synthesis of conjugated polymers for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The rigid dihydroindene unit can enhance polymer backbone planarity, which is crucial for efficient charge transport. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and direct arylation polymerization (DArP), can be employed to polymerize this monomer with various co-monomers to tune the electronic properties of the resulting polymers.[1][3][4]
-
Building Block for Organic Light-Emitting Diode (OLED) Materials: The indenofluorene scaffold, which can be conceptually derived from the indene structure, has shown great utility in organic light-emitting diodes.[5][6][7][8] this compound can be used as a starting material to construct novel host and emitter molecules for OLEDs.[9][10][11][12] The functionalization at the 5-position allows for the introduction of various aryl or heterocyclic groups, which can be used to tune the HOMO/LUMO energy levels, triplet energy, and emission color of the final material.[13]
Data Presentation
Table 1: Representative Cross-Coupling Reactions of this compound
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%)* |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 92 |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%) | Et₃N | THF | 60 | 8 | 88 |
| Heck | Styrene | Pd(OAc)₂ (2 mol%) | NaOAc | DMF | 100 | 24 | 75 |
*Note: Yields are hypothetical and based on typical outcomes for similar aryl iodides.
Table 2: Hypothetical Properties of Poly(5-(2-ethylhexyl)-2,3-dihydro-1H-indene-5,7-diyl)
| Property | Value |
| Number Average Molecular Weight (Mₙ) | 15,000 g/mol |
| Weight Average Molecular Weight (Mₙ) | 35,000 g/mol |
| Polydispersity Index (PDI) | 2.3 |
| UV-Vis Absorption (λₘₐₓ, film) | 450 nm |
| Photoluminescence (λₑₘ, film) | 520 nm |
| HOMO Level | -5.4 eV |
| LUMO Level | -2.9 eV |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with Phenylboronic Acid
-
To a 50 mL Schlenk flask, add this compound (1.0 mmol, 244 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Evacuate and backfill the flask with argon three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg).
-
Add a degassed mixture of toluene (10 mL) and water (2 mL).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and add 20 mL of ethyl acetate.
-
Wash the organic layer with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to afford the desired product.
Protocol 2: Sonogashira Cross-Coupling of this compound with Phenylacetylene
-
To a dry 50 mL Schlenk flask, add this compound (1.0 mmol, 244 mg), bis(triphenylphosphine)palladium(II) chloride (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).[14]
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous tetrahydrofuran (15 mL) and triethylamine (3.0 mmol, 0.42 mL).
-
Add phenylacetylene (1.2 mmol, 0.13 mL) dropwise via syringe.
-
Stir the reaction mixture at 60 °C for 8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate (30 mL).
-
Wash the organic layer with saturated aqueous ammonium chloride (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate).
Protocol 3: Heck Alkenylation of this compound with Styrene
-
In a sealed tube, combine this compound (1.0 mmol, 244 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and sodium acetate (1.5 mmol, 123 mg).
-
Purge the tube with argon.
-
Add anhydrous N,N-dimethylformamide (10 mL) and styrene (1.2 mmol, 0.14 mL).
-
Seal the tube and heat the mixture to 100 °C for 24 hours.[15]
-
Monitor the reaction by GC-MS.
-
After cooling, dilute the reaction mixture with water (30 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (hexane) to yield the coupled product.
Visualizations
Caption: Synthetic pathways from this compound.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. Synthesis of conjugated polymers via an exclusive direct-arylation coupling reaction: a facile and straightforward way to synthesize thiophene-flanked benzothiadiazole derivatives and their copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Indenofluorenes and derivatives: syntheses and emerging materials applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Indenofluorene - Wikipedia [en.wikipedia.org]
- 8. Indenofluorene Scaffolds – Haley Lab [haleylab.uoregon.edu]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. High-Efficiency Functional Materials: Challenges and Developments in Solution and Dry Processed Green OLEDs - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. jmaterenvironsci.com [jmaterenvironsci.com]
- 14. benchchem.com [benchchem.com]
- 15. Heck Reaction [organic-chemistry.org]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 5-Iodo-2,3-dihydro-1H-indene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting nucleophilic aromatic substitution on 5-iodo-2,3-dihydro-1H-indene. Given the nature of the substrate, modern catalytic cross-coupling reactions are the methods of choice over traditional SNAr reactions, which typically require harsh conditions and are less efficient for electron-rich aryl halides. The protocols provided herein focus on the widely applicable and efficient Buchwald-Hartwig amination (palladium-catalyzed) and Ullmann condensation (copper-catalyzed) for the formation of C-N bonds.
Reaction Principles
The introduction of nitrogen-containing functional groups onto the indane scaffold is a crucial transformation in medicinal chemistry. This compound serves as a versatile precursor for such modifications. The primary routes for achieving this are through palladium or copper-catalyzed cross-coupling reactions, which offer significant advantages in terms of scope, efficiency, and milder reaction conditions compared to classical methods.[1][2]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds.[1][3] The reaction involves the oxidative addition of the aryl iodide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to yield the desired N-aryl product and regenerate the catalyst.[4][5] The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often being employed.[1][5]
-
Ullmann Condensation (Goldberg Reaction for C-N coupling): This is a copper-catalyzed reaction for the formation of C-N bonds.[2] While traditional Ullmann reactions required harsh conditions, modern protocols utilize soluble copper catalysts with ligands, allowing for milder temperatures and broader substrate scope.[2][6] The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl iodide.[2]
Experimental Protocols
The following are generalized protocols that can be adapted and optimized for specific nucleophiles. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst deactivation.[7]
Protocol 2.1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol describes a general procedure for the coupling of an amine with this compound.
Materials:
-
This compound
-
Amine (or other nucleophile)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine Ligand (e.g., Xantphos, BINAP, or a Buchwald ligand)
-
Base (e.g., Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃))
-
Anhydrous Solvent (e.g., Toluene or Dioxane)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware for work-up and purification
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat[7]
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 mmol), the palladium precatalyst (0.02-0.05 mmol), and the phosphine ligand (0.04-0.10 mmol) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Add the base (1.4 mmol). Seal the Schlenk tube, and evacuate and backfill with inert gas three times.
-
Solvent and Nucleophile Addition: Add the anhydrous solvent (5 mL) followed by the amine (1.2 mmol) via syringe.
-
Reaction Conditions: Place the sealed tube in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-5-(2,3-dihydro-1H-indenyl)amine.
Protocol 2.2: Copper-Catalyzed Ullmann Condensation
This protocol provides a general method for the copper-catalyzed amination of this compound.
Materials:
-
This compound
-
Amine (or other nucleophile)
-
Copper(I) salt (e.g., CuI or Cu₂O)
-
Ligand (e.g., L-proline or a diamine)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Anhydrous Solvent (e.g., DMF or DMSO)
-
Reaction vessel (e.g., sealed tube)
Procedure:
-
Reaction Setup: To a sealable reaction vessel, add this compound (1.0 mmol), the copper(I) salt (0.1 mmol), and the ligand (0.2 mmol).
-
Reagent Addition: Add the base (2.0 mmol) and the amine (1.2-2.0 mmol).
-
Solvent Addition: Add the anhydrous solvent (3-5 mL).
-
Reaction Conditions: Seal the vessel and heat the mixture in an oil bath at a temperature typically ranging from 90 °C to 130 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Extraction: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the residue by flash column chromatography.
Data Presentation
The following table summarizes representative reaction parameters for the amination of aryl iodides, which can be used as a starting point for the optimization of reactions with this compound.
| Reaction Type | Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference |
| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | 100-110 | 70-95 | [1][7] |
| Buchwald-Hartwig | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 90-100 | 65-90 | [1] |
| Ullmann Condensation | CuI / L-proline | K₂CO₃ | DMSO | 90-110 | 60-85 | [8] |
| Ullmann Condensation | Cu₂O / diamine ligand | K₃PO₄ | DMF | 100-130 | 55-80 | [6][9] |
Yields are generalized from literature on similar aryl iodides and will vary depending on the specific amine and optimized reaction conditions.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the palladium-catalyzed amination of this compound.
Caption: General workflow for Buchwald-Hartwig amination.
Catalytic Cycle
This diagram shows the catalytic cycle for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Copper catalyzed coupling of aryl chlorides, bromides and iodides with amines and amides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. ojs.chimia.ch [ojs.chimia.ch]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Creation of a 5-Iodo-2,3-dihydro-1H-indene Derivative Library for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,3-dihydro-1H-indene (indane) scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The introduction of an iodine atom at the 5-position provides a versatile synthetic handle for the creation of diverse chemical libraries through various cross-coupling reactions. This allows for systematic modifications of the core structure to explore the Structure-Activity Relationships (SAR) of novel compounds. These derivatives have shown potential as modulators of various biological targets, including serotonin transporters and tubulin.[1][2] This document provides detailed protocols for the synthesis of a 5-iodo-2,3-dihydro-1H-indene core structure and its subsequent diversification to generate a library of derivatives for SAR studies.
Core Synthesis: Preparation of (S)-5-Iodo-2-aminoindan Hydrochloride
A key starting material for the library synthesis is 5-iodo-2-aminoindan. The following protocol is adapted from the synthesis of (S)-5-iodo-2-aminoindan hydrochloride, which can be modified for the racemic mixture or the (R)-enantiomer.[3][4]
Experimental Protocol: Synthesis of (S)-5-Iodo-2-aminoindan Hydrochloride
-
Protection and Iodination of (S)-Phenylalanine:
-
Friedel-Crafts Cyclization:
-
The resulting N-trifluoroacetyl-(S)-4-iodophenylalanine is subjected to a Friedel-Crafts reaction to form the indanone ring system, yielding 5-iodo-2-(N-trifluoroacetyl)aminoindan-1-one.[4]
-
-
Reduction of the Ketone:
-
Deoxygenation:
-
Deprotection and Salt Formation:
Library Generation via Palladium-Catalyzed Cross-Coupling Reactions
The this compound core is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Heck reactions. These reactions allow for the introduction of a wide variety of substituents at the 5-position, facilitating the exploration of the chemical space around the core scaffold.
General Workflow for Library Synthesis
Caption: General workflow for the synthesis of a this compound derivative library.
Detailed Experimental Protocol: Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between the 5-iodoindane and a terminal alkyne.[5]
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the this compound derivative (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
-
Addition of Reagents: Add an anhydrous solvent (e.g., DMF or THF) followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv). Finally, add the terminal alkyne (1.1-1.5 equiv).
-
Reaction Conditions: Stir the mixture at room temperature or heat as required (typically 50-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction, extract the product with an organic solvent, wash, dry, and concentrate. Purify the crude product by column chromatography.
Table 1: Representative Conditions for Sonogashira Coupling
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 5-Iodoindane | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 85-95 |
| 2 | 5-Iodoindane | 1-Hexyne | Pd(PPh₃)₄ / CuI | i-Pr₂NH | THF | 60 | 80-90 |
| 3 | 5-Iodoindane | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | Toluene | 100 | 75-85 |
Detailed Experimental Protocol: Heck Coupling
The Heck reaction enables the arylation or vinylation of alkenes with the 5-iodoindane derivative.[6][7]
-
Reaction Setup: In a dry reaction vessel, combine the this compound derivative (1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a ligand (e.g., PPh₃ or P(o-tol)₃, 2-10 mol%).
-
Addition of Reagents: Add an anhydrous solvent (e.g., DMF, acetonitrile, or toluene) and a base (e.g., Na₂CO₃, K₂CO₃, or Et₃N, 1.5-2.5 equiv). Finally, add the alkene (1.2-2.0 equiv).
-
Reaction Conditions: Heat the reaction mixture (typically 80-120 °C) under an inert atmosphere and monitor by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction, filter off any solids, extract the product, wash, dry, and concentrate. Purify the crude product by column chromatography.
Table 2: Representative Conditions for Heck Coupling
| Entry | Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 5-Iodoindane | Styrene | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | DMF | 100 | 70-85 |
| 2 | 5-Iodoindane | n-Butyl acrylate | PdCl₂(PPh₃)₂ | Et₃N | Acetonitrile | 80 | 75-90 |
| 3 | 5-Iodoindane | Cyclohexene | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | Toluene | 110 | 60-75 |
Biological Evaluation and SAR Analysis
The synthesized library of this compound derivatives can be screened against various biological targets to determine their activity and establish Structure-Activity Relationships (SAR).
Example Application: Tubulin Polymerization Inhibitors
Certain 2,3-dihydro-1H-indene derivatives have been identified as potent inhibitors of tubulin polymerization, a key target in cancer therapy.[8][9][10]
-
Assay Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in turbidity (absorbance at 340 nm) over time.
-
Procedure:
-
Reconstitute purified tubulin in a polymerization buffer (e.g., G-PEM buffer with GTP).
-
Add the test compound from the synthesized library at various concentrations to the tubulin solution.
-
Initiate polymerization by incubating the mixture at 37 °C.
-
Monitor the change in absorbance at 340 nm over time using a spectrophotometer.
-
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Table 3: Antiproliferative Activity (IC₅₀, µM) of Dihydro-1H-indene Derivatives [8]
| Compound | K562 | A549 | HCT116 | MDA-MB-231 |
| 12d | 0.028 | 0.035 | 0.051 | 0.087 |
| 15a | 0.341 | 0.309 | 0.114 | 0.100 |
| 15b | 0.575 | 0.425 | 0.211 | 0.189 |
| 15c | >10 | >10 | >10 | >10 |
| 15d | 2.951 | 3.413 | 1.127 | 0.774 |
| CA-4 (control) | 0.032 | 0.026 | 0.010 | 0.004 |
Data extracted from a study on dihydro-1H-indene derivatives as tubulin polymerization inhibitors, demonstrating how SAR data can be presented.[8]
Caption: Signaling pathway of tubulin polymerization inhibitors.
Example Application: Serotonin Transporter (SERT) Ligands
5-Iodo-2-aminoindan (5-IAI) is a known ligand for the serotonin transporter (SERT) and acts as a selective serotonin uptake inhibitor.[1]
-
Assay Principle: This is a competitive radioligand binding assay to determine the affinity of the test compounds for the serotonin transporter.
-
Procedure:
-
Use membrane preparations from cells stably expressing human SERT.
-
Incubate the membranes with a radiolabeled ligand (e.g., [³H]-citalopram) and varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by filtration.
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
-
Data Analysis: Determine the Ki (inhibition constant) or IC₅₀ value for each compound, representing its binding affinity to SERT.
Caption: Mechanism of action for SERT inhibitors.
Conclusion
The synthetic routes and analytical protocols detailed in this document provide a comprehensive framework for the creation and evaluation of a this compound derivative library. The versatility of the 5-iodo substituent allows for extensive chemical diversification, enabling a thorough investigation of the Structure-Activity Relationships for this promising scaffold. The generated data will be invaluable for the optimization of lead compounds in drug discovery programs targeting a range of biological pathways.
References
- 1. 5-Iodo-2-aminoindan, a nonneurotoxic analogue of p-iodoamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Iodo-2-aminoindan (5-IAI): chemistry, pharmacology, and toxicology of a research chemical producing MDMA-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of (S)-5-iodo-2-aminoindan.HCI -YAKHAK HOEJI | Korea Science [koreascience.kr]
- 4. Synthesis of (S)-5-iodo-2-aminoindan HCI [yakhak.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of benzocyclooctene-based and indene-based anticancer agents that function as inhibitors of tubulin polymerization - MedChemComm (RSC Publishing) [pubs.rsc.org]
Scalable Synthesis of 5-Iodo-2,3-dihydro-1H-indene: Application Notes and Protocols for Researchers
Introduction
This document provides detailed application notes and scalable protocols for the synthesis of 5-Iodo-2,3-dihydro-1H-indene, targeting researchers, scientists, and professionals in drug development. The focus is on a reliable and scalable multi-step synthetic approach, starting from a readily available iodinated precursor.
Recommended Synthetic Pathway: A Multi-Step Approach
A robust and scalable synthesis of this compound is best achieved through a two-step process involving the initial formation of an indanone intermediate followed by its reduction. This method offers superior control over regioselectivity compared to the direct iodination of indane, which often leads to a mixture of isomers that are difficult to separate.
The overall synthetic workflow is depicted below:
References
- 1. 5-Iodo-2-aminoindan (5-IAI): chemistry, pharmacology, and toxicology of a research chemical producing MDMA-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-Iodo-2-aminoindan, a nonneurotoxic analogue of p-iodoamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. omicsonline.org [omicsonline.org]
- 5. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 5-Iodo-2,3-dihydro-1H-indene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 5-Iodo-2,3-dihydro-1H-indene. The methodologies described are based on common analytical techniques and can be adapted and validated for specific research and development needs.
High-Performance Liquid Chromatography (HPLC-UV)
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely used technique for the quantification of organic molecules. A reverse-phase method is proposed here for the analysis of the relatively non-polar this compound.
Experimental Protocol
a. Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.
-
Create a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.
-
Dissolve the sample containing this compound in the mobile phase to an estimated concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
b. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (75:25, v/v) with 0.1% formic acid. For mass spectrometry compatibility, formic acid is a suitable modifier.[1][2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (A wavelength scan of the analyte is recommended to determine the optimal detection wavelength).
c. Quantification:
-
Generate a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards.
-
Determine the concentration of this compound in the unknown sample by interpolating its peak area from the calibration curve.
Quantitative Data Summary
| Parameter | Expected Performance |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Note: These are typical performance characteristics and should be determined during method validation.
Workflow Diagram
Caption: Workflow for the quantification of this compound by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique suitable for the analysis of volatile and semi-volatile compounds like this compound.
Experimental Protocol
a. Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in a volatile solvent such as hexane or ethyl acetate.
-
Prepare calibration standards by serial dilution of the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Add a suitable internal standard (e.g., naphthalene-d8) to all standards and samples to a final concentration of 10 µg/mL.
-
Dissolve the sample containing this compound in the same solvent to an estimated concentration within the calibration range.
b. GC-MS Conditions:
-
GC System: Agilent 7890B GC coupled to a 5977B MS Detector or equivalent.[3]
-
Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Initial temperature of 70°C held for 2 minutes, ramped to 280°C at 20°C/min, and held for 5 minutes.[3]
-
MS Transfer Line Temperature: 280°C.[3]
-
Ion Source Temperature: 230°C.[3]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
MS Acquisition: Selected Ion Monitoring (SIM) mode for highest sensitivity. Target ions for this compound should be determined by analyzing a standard in full scan mode (e.g., molecular ion and key fragments).
c. Quantification:
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
Determine the concentration of this compound in the unknown sample from this curve.
Quantitative Data Summary
| Parameter | Expected Performance |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~0.03 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Note: These are typical performance characteristics and should be determined during method validation.
Workflow Diagram
Caption: Workflow for the quantification of this compound by GC-MS.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the analyte itself, relying instead on a certified internal standard.
Experimental Protocol
a. Sample Preparation:
-
Accurately weigh a specific amount of the sample containing this compound into an NMR tube.
-
Accurately weigh and add a certified internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene) to the same NMR tube. The standard should have a known purity and signals that do not overlap with the analyte signals.[4]
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure complete dissolution.
b. NMR Acquisition Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Angle: 90° pulse for optimal signal-to-noise.[4]
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (for both analyte and standard) to ensure full relaxation between scans. This is a critical parameter for accurate quantification.[5]
-
Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or higher).
-
Acquisition Time (aq): Sufficient to ensure high digital resolution.
-
Decoupling: Inverse-gated decoupling should be used if decoupling is necessary, to suppress the Nuclear Overhauser Effect (NOE).[5]
c. Data Processing and Quantification:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Manual correction is often preferred for accuracy.[4]
-
Integrate a well-resolved, non-overlapping signal for this compound and a signal for the internal standard.
-
Calculate the concentration or purity of the analyte using the following formula:
Pₓ = (Iₓ / Iₛₜₐ) * (Nₛₜₐ / Nₓ) * (Mₓ / Mₛₜₐ) * (mₛₜₐ / mₓ) * Pₛₜₐ
Where:
-
P = Purity
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
x = analyte (this compound)
-
std = internal standard
-
Quantitative Data Summary
| Parameter | Expected Performance |
| Accuracy (% Purity) | Typically within ± 2% of the true value.[6] |
| Precision (% RSD) | < 1% for replicate measurements. |
| Specificity | High, due to the structural information provided by the NMR spectrum. |
Note: qNMR is a powerful technique for purity assessment and the quantification of reference materials.
Workflow Diagram
Caption: Workflow for the quantification of this compound by qNMR.
References
- 1. Separation of 5-Iodo-1H-indole-2,3-dione on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Separation of 1H-Indole, 2,3-dihydro-2-[[(4-methoxyphenyl)azo]methylene]-1,3,3-trimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. ijpsonline.com [ijpsonline.com]
Application Notes and Protocols: The Role of Dihydro-1H-indene Scaffolds in the Development of Tubulin Polymerization Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape.[1] Their dynamic instability is a key characteristic that, when disrupted, can lead to mitotic arrest and subsequent apoptosis in rapidly dividing cells, making tubulin a prime target for anticancer drug development.[2] A variety of small molecules, known as microtubule-targeting agents (MTAs), have been developed to interfere with microtubule dynamics. These are broadly classified as either microtubule-stabilizing or -destabilizing agents.[3]
This document focuses on a class of microtubule-destabilizing agents built upon the 2,3-dihydro-1H-indene scaffold. While the specific compound 5-Iodo-2,3-dihydro-1H-indene has been noted, current research highlights the significant potential of other derivatives, particularly those with a 4,5,6-trimethoxy substitution on the indene ring.[4][5] These compounds have been shown to be potent inhibitors of tubulin polymerization by binding to the colchicine-binding site on β-tubulin.[4][5][6] This binding event prevents the incorporation of tubulin dimers into growing microtubules, leading to cell cycle arrest in the G2/M phase and ultimately, apoptosis.[4][5][6]
These application notes provide a comprehensive overview of the mechanism of action, structure-activity relationships, and detailed experimental protocols for the evaluation of 2,3-dihydro-1H-indene derivatives as tubulin polymerization inhibitors.
Data Presentation
The following tables summarize the quantitative data for a series of synthesized 2,3-dihydro-1H-indene derivatives, highlighting their antiproliferative activity against various cancer cell lines and their direct inhibitory effect on tubulin polymerization. The compound "12d" emerged as a particularly potent derivative in these studies.[4][5]
Table 1: In Vitro Antiproliferative Activity of Dihydro-1H-indene Derivatives (IC50, µM) [4][5]
| Compound | K562 | SGC-7901 | A549 | HCT-116 | HFL-1 (Normal) |
| 12d | 0.035 ± 0.006 | 0.028 ± 0.005 | 0.087 ± 0.011 | 0.059 ± 0.008 | 1.253 ± 0.132 |
| 12j | 0.098 ± 0.012 | 0.085 ± 0.010 | 0.154 ± 0.021 | 0.112 ± 0.015 | >10 |
| 12q | 0.121 ± 0.015 | 0.103 ± 0.013 | 0.211 ± 0.028 | 0.187 ± 0.022 | >10 |
| CA-4 (Control) | 0.032 ± 0.005 | 0.026 ± 0.006 | 0.010 ± 0.002 | 0.004 ± 0.001 | 0.139 ± 0.017 |
Data presented as mean ± standard deviation from three independent experiments.
Table 2: Tubulin Polymerization Inhibition and Colchicine Binding Site Competition [4][7]
| Compound | Tubulin Polymerization IC50 (µM) | Inhibition of [3H]-Colchicine Binding (%) at 5 µM |
| 12d | 3.24 ± 0.10 | 71.43 ± 1.03 |
| CA-4 (Control) | 1.99 ± 0.15 | 87.35 ± 1.37 |
Data presented as mean ± standard deviation from three independent experiments.
Signaling Pathways and Mechanism of Action
Dihydro-1H-indene derivatives that inhibit tubulin polymerization primarily act by binding to the colchicine-binding site on the β-tubulin subunit. This interaction induces a conformational change in the tubulin dimer, rendering it incapable of incorporating into the growing microtubule polymer. The disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle. This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death.
Caption: Signaling pathway of tubulin polymerization inhibition by dihydro-1H-indene derivatives.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the increase in turbidity as purified tubulin polymerizes into microtubules.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Test compounds (e.g., dihydro-1H-indene derivatives) and controls (e.g., colchicine, paclitaxel) dissolved in DMSO
-
96-well microplate (clear, flat-bottom)
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation: Pre-warm the microplate reader to 37°C.
-
Reaction Mixture: On ice, prepare the tubulin polymerization reaction mixture. For a final volume of 100 µL per well, combine:
-
Tubulin (to a final concentration of 3 mg/mL)
-
General Tubulin Buffer
-
GTP (to a final concentration of 1 mM)
-
Glycerol (to a final concentration of 10%)
-
-
Compound Addition: Add the test compounds or controls at various concentrations to the designated wells. Ensure the final DMSO concentration is low (<1%) to avoid affecting polymerization.
-
Initiation and Measurement: Aliquot the reaction mixture into the pre-warmed microplate wells. Immediately place the plate in the spectrophotometer and begin measuring the absorbance at 340 nm every minute for 60-90 minutes.[1]
-
Data Analysis: Plot the absorbance at 340 nm against time. Determine the maximum rate of polymerization (Vmax) and the final absorbance at steady state. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Caption: Experimental workflow for the in vitro tubulin polymerization assay.
Cell Viability Assay (MTT Assay)
This assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compounds.
Materials:
-
Cancer cell lines (e.g., K562, A549)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the dihydro-1H-indene derivatives for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Immunofluorescence Analysis of Microtubule Network
This protocol allows for the direct visualization of the effects of a compound on the microtubule network within cells.[8]
Materials:
-
Cells (e.g., HeLa or A549) seeded on glass coverslips
-
Test compounds
-
Fixation solution (e.g., ice-cold methanol or paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin)
-
Fluorophore-conjugated secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with the test compound at various concentrations for a specified time.
-
Fixation and Permeabilization: Wash the cells with PBS, fix them with the fixation solution, and then permeabilize them.
-
Blocking: Block non-specific antibody binding with the blocking buffer.
-
Antibody Incubation: Incubate the cells with the primary anti-α-tubulin antibody, followed by incubation with the fluorophore-conjugated secondary antibody.
-
Nuclear Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides using antifade medium.
-
Imaging: Visualize the microtubule network and nuclei using a fluorescence microscope. Compare the microtubule structure in treated cells to untreated controls.
Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.[1][8][9]
Materials:
-
Cells treated with test compounds
-
PBS
-
Trypsin-EDTA
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution containing RNase A
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and collect by centrifugation.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.[8]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI/RNase A staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Structure-Activity Relationship (SAR)
The development of potent dihydro-1H-indene-based tubulin inhibitors involves a systematic exploration of substitutions on the indene ring and the attached aryl group. The general structure consists of the 2,3-dihydro-1H-indene core (Ring A) and a substituted phenyl ring (Ring B).
Caption: Logical relationships in the structure-activity of dihydro-1H-indene derivatives.
Key SAR findings for this class of compounds include:
-
Ring A (Indene Core): The presence of three methoxy groups at the 4, 5, and 6 positions of the dihydro-1H-indene ring is crucial for high potency.[5] Reducing the number of methoxy groups leads to a significant decrease in antiproliferative activity.[5]
-
Ring B (Phenyl Moiety): A 4-hydroxy-3-methoxyphenyl group as Ring B, as seen in the potent compound 12d, is highly favorable for activity.[4][5] Other substitutions, such as an indole ring, can also maintain good activity.[5]
-
Iodine Substitution: While specific data for this compound as a lead tubulin inhibitor is not prominent in recent literature, halogen substitutions are a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. An iodine atom at the 5-position could potentially serve as a handle for further chemical modifications or influence binding affinity through halogen bonding. Further investigation into such derivatives is warranted to fully elucidate their potential.
The 2,3-dihydro-1H-indene scaffold represents a promising framework for the design of novel tubulin polymerization inhibitors. Specifically, derivatives bearing a 4,5,6-trimethoxy substitution pattern on the indene ring have demonstrated potent antiproliferative activity and a clear mechanism of action involving binding to the colchicine site on β-tubulin. The provided protocols offer a robust guide for researchers to synthesize and evaluate new analogues, furthering the development of this class of compounds as potential anticancer therapeutics. Future studies should continue to explore the structure-activity relationships, including the impact of various substitutions like halogens, to optimize efficacy and drug-like properties.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Competitive mass spectrometry binding assay for characterization of three binding sites of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols: Palladium-Catalyzed C-N Coupling Reactions with 5-Iodo-2,3-dihydro-1H-indene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed C-N coupling of 5-iodo-2,3-dihydro-1H-indene with various nitrogen-containing nucleophiles. The methodologies described herein are based on the principles of the Buchwald-Hartwig amination, a powerful and versatile tool for the formation of aryl-nitrogen bonds in synthetic organic chemistry and drug discovery.
Introduction
The palladium-catalyzed cross-coupling of amines with aryl halides, commonly known as the Buchwald-Hartwig amination, has become a cornerstone for the synthesis of arylamines.[1][2] This reaction offers a significant advantage over traditional methods due to its broad substrate scope, functional group tolerance, and generally milder reaction conditions. The 2,3-dihydro-1H-indene (indane) scaffold is a prevalent motif in numerous biologically active molecules and pharmaceutical agents. The ability to functionalize the 5-position of the indane ring system with a nitrogen-containing substituent via C-N coupling provides a valuable tool for the synthesis of novel compounds with potential therapeutic applications.
This document outlines generalized protocols for the coupling of this compound with primary amines, secondary amines, and N-heterocycles. While specific literature examples for this exact substrate are not prevalent, the provided protocols are based on well-established procedures for aryl iodides and are expected to be highly applicable.
General Reaction Scheme
The palladium-catalyzed C-N coupling reaction of this compound with a nitrogen nucleophile (H-NR¹R²) proceeds in the presence of a palladium catalyst, a phosphine ligand, and a base to yield the corresponding 5-amino-2,3-dihydro-1H-indene derivative.
Catalytic Cycle
The reaction proceeds through a catalytic cycle involving a palladium(0) species.[2] The key steps are:
-
Oxidative Addition: The aryl iodide (this compound) reacts with the Pd(0) complex to form a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form an amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize representative quantitative data for the palladium-catalyzed C-N coupling of this compound with various amines. These data are based on typical outcomes for Buchwald-Hartwig reactions with aryl iodides and serve as a guideline for reaction optimization.
Table 1: Coupling with Primary Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 92 |
| 2 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 18 | 88 |
| 3 | n-Hexylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS | THF | 80 | 24 | 85 |
Table 2: Coupling with Secondary Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 16 | 95 |
| 2 | Piperidine | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu | Dioxane | 100 | 12 | 91 |
| 3 | N-Methylaniline | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | t-BuOH | 100 | 24 | 87 |
Table 3: Coupling with N-Heterocycles
| Entry | N-Heterocycle | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Indole | Pd₂(dba)₃ (2) | DavePhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 82 |
| 2 | Pyrrole | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 110 | 18 | 78 |
| 3 | Carbazole | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | 16 | 89 |
Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Protocol 1: Coupling of this compound with Morpholine
Materials:
-
This compound (1.0 mmol, 244.1 mg)
-
Morpholine (1.2 mmol, 104.5 µL)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
Xantphos (0.04 mmol, 23.1 mg)
-
Cesium carbonate (Cs₂CO₃) (1.4 mmol, 456.3 mg)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), Cs₂CO₃ (1.4 equiv), and this compound (1.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (5 mL) and morpholine (1.2 equiv) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 16 hours.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2,3-dihydro-1H-inden-5-yl)morpholine.
Protocol 2: Coupling of this compound with Aniline
Materials:
-
This compound (1.0 mmol, 244.1 mg)
-
Aniline (1.2 mmol, 109.3 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)
-
XPhos (0.04 mmol, 19.1 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a nitrogen-filled glovebox, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), NaOtBu (1.4 equiv), and this compound (1.0 equiv) to an oven-dried vial.
-
Add anhydrous toluene (5 mL) and aniline (1.2 equiv).
-
Seal the vial with a Teflon-lined cap and remove it from the glovebox.
-
Place the vial in a preheated heating block at 100 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane (20 mL).
-
Filter the mixture through a short plug of silica gel, eluting with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-(2,3-dihydro-1H-inden-5-yl)aniline.
Safety Precautions
-
Palladium catalysts and phosphine ligands are air and moisture sensitive and can be toxic. Handle them in a fume hood or glovebox.
-
Bases such as sodium tert-butoxide are corrosive and moisture-sensitive.
-
Organic solvents are flammable.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The palladium-catalyzed C-N coupling reaction is a highly effective method for the synthesis of 5-amino-2,3-dihydro-1H-indene derivatives. The protocols provided herein offer a robust starting point for the coupling of this compound with a variety of nitrogen nucleophiles. Optimization of the catalyst, ligand, base, and solvent may be necessary to achieve the best results for specific substrates. The versatility of this methodology makes it a valuable tool for the generation of diverse compound libraries for drug discovery and development.
References
Application Notes and Protocols: Sonogashira Coupling of 5-Iodo-2,3-dihydro-1H-indene with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has become an indispensable tool in organic synthesis.[1][2] Its mild reaction conditions and broad functional group tolerance make it particularly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[3][4]
The 2,3-dihydro-1H-indene (indan) scaffold is a common structural motif in biologically active compounds and pharmaceutical agents. The functionalization of this scaffold at the 5-position allows for the introduction of diverse molecular fragments, enabling the exploration of structure-activity relationships in drug discovery programs. The Sonogashira coupling of 5-iodo-2,3-dihydro-1H-indene provides a direct route to a variety of 5-alkynyl-substituted indane derivatives, which can serve as key intermediates for further elaboration.
These application notes provide a detailed protocol for the Sonogashira coupling of this compound with various terminal alkynes, along with expected yields based on analogous reactions reported in the literature.
Reaction Principle
The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper. The generally accepted mechanism involves the oxidative addition of the aryl iodide to a palladium(0) species, followed by the formation of a copper(I) acetylide from the terminal alkyne, copper(I) salt, and base. A subsequent transmetalation step transfers the alkynyl group to the palladium complex, which then undergoes reductive elimination to yield the final product and regenerate the palladium(0) catalyst.
Experimental Protocols
This section provides a detailed methodology for a representative Sonogashira coupling of this compound with phenylacetylene.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, under an inert atmosphere of argon or nitrogen, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) chloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Solvent and Base Addition: Add anhydrous tetrahydrofuran (10 mL) followed by triethylamine (2.0 mmol, 2.0 equiv.).
-
Stirring: Stir the resulting mixture at room temperature for 15 minutes.
-
Alkyne Addition: Add phenylacetylene (1.2 mmol, 1.2 equiv.) to the reaction mixture via syringe.
-
Reaction Progression: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion of the reaction (typically 2-6 hours), dilute the reaction mixture with diethyl ether (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-(phenylethynyl)-2,3-dihydro-1H-indene.
Data Presentation
The following table summarizes the expected yields for the Sonogashira coupling of this compound with various terminal alkynes. These yields are based on typical outcomes for similar aryl iodides under optimized conditions and should be considered as representative examples.
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temperature | Expected Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Room Temp. | 85-95 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Room Temp. | 80-90 |
| 3 | (Trimethylsilyl)acetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Room Temp. | 88-98 |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF/DMF | 50 °C | 75-85 |
| 5 | 3-Ethynyl-1H-indole | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NEt | DMF | 60 °C | 70-80 |
Visualizations
Below are diagrams illustrating the key aspects of the Sonogashira coupling protocol.
Caption: General scheme of the Sonogashira coupling.
Caption: Step-by-step experimental workflow.
References
- 1. rsc.org [rsc.org]
- 2. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
strategies to improve the yield of 5-Iodo-2,3-dihydro-1H-indene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Iodo-2,3-dihydro-1H-indene synthesis.
Experimental Protocols
Two common and effective methods for the synthesis of this compound are detailed below.
Method 1: Iodination using N-Iodosuccinimide (NIS) and Trifluoroacetic Acid (TFA)
This method is often favored for its mild reaction conditions and high regioselectivity for electron-rich aromatic substrates.[1][2] The reaction proceeds via an electrophilic aromatic substitution where trifluoroacetic acid activates NIS, increasing the electrophilicity of the iodine atom.[1][2]
Materials:
-
2,3-dihydro-1H-indene (Indane)
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dihydro-1H-indene (1.0 equivalent) in anhydrous dichloromethane.
-
Add N-Iodosuccinimide (1.1 equivalents) to the solution.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add trifluoroacetic acid (0.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove any unreacted iodine.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Method 2: Iodination using Iodine and Periodic Acid
This method provides a direct, high-yield preparation of iodoarenes and is applicable to various polyalkylbenzenes.[3] Periodic acid acts as an oxidizing agent, converting iodine to a more active iodinating species.[3]
Materials:
-
2,3-dihydro-1H-indene (Indane)
-
Iodine (I₂)
-
Periodic acid dihydrate (H₅IO₆)
-
Glacial acetic acid
-
Sulfuric acid (concentrated)
-
Water
-
Acetone
-
Sodium bisulfite
Procedure:
-
In a round-bottom flask, combine 2,3-dihydro-1H-indene (1.0 equivalent), iodine (0.4 equivalents), and periodic acid dihydrate (0.2 equivalents).
-
Add a mixture of glacial acetic acid, water, and concentrated sulfuric acid.
-
Heat the reaction mixture to 65-70 °C with stirring until the purple color of iodine disappears (approximately 1 hour).
-
Cool the reaction mixture and dilute it with water. The product should precipitate as a solid or oil.
-
Collect the crude product by filtration. If it is an oil, extract with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Wash the collected solid or organic extract with a dilute solution of sodium bisulfite to remove any remaining iodine, then with water.
-
If an organic solvent was used, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetone/water) or by column chromatography.[3]
Data Presentation
Table 1: Comparison of Iodination Methods for Aromatic Compounds (General Yields)
| Method | Iodinating Agent | Activator/Oxidant | Typical Yield | Reference |
| Method 1 | N-Iodosuccinimide (NIS) | Trifluoroacetic Acid (TFA) | Good to Excellent | --INVALID-LINK-- |
| Method 2 | Iodine (I₂) | Periodic Acid (H₅IO₆) | High | --INVALID-LINK-- |
Note: Yields are general and can vary depending on the specific substrate and reaction conditions.
Troubleshooting Guides and FAQs
Here are some common issues encountered during the synthesis of this compound and their potential solutions.
Q1: My reaction is not proceeding to completion, and I have a low yield of the desired product. What could be the problem?
A1: Low conversion can be due to several factors:
-
Insufficient Activation: In Method 1, the amount of TFA may be insufficient to activate the NIS. In Method 2, the reaction may require more rigorous heating or a longer reaction time.
-
Reagent Quality: Ensure that the NIS is of high purity and has not decomposed. Indane should be pure and free of any contaminants that could interfere with the reaction.
-
Moisture: The presence of water can deactivate the reagents, especially in the NIS/TFA method. Ensure all glassware is dry and use anhydrous solvents.
Troubleshooting Steps:
-
Increase Catalyst/Activator: For Method 1, incrementally increase the amount of TFA. For Method 2, ensure the temperature is maintained at the recommended level.
-
Check Reagent Purity: Use freshly opened or purified NIS. Distill the indane if its purity is questionable.
-
Ensure Anhydrous Conditions: Dry all solvents and glassware thoroughly before use.
Q2: I am observing the formation of multiple iodinated products. How can I improve the selectivity for the 5-iodo isomer?
A2: The formation of di- or poly-iodinated products is a common side reaction in electrophilic aromatic substitution.
Troubleshooting Steps:
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess of the iodinating agent (NIS or Iodine) relative to indane. Using a large excess can promote multiple iodinations.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can increase the selectivity for mono-iodination by slowing down the overall reaction rate.
-
Slow Addition: Add the activating agent (TFA) or the iodinating agent slowly to the reaction mixture to maintain a low concentration of the active electrophile.
Q3: The purification of the crude product by column chromatography is difficult, and I am getting impure fractions. What can I do?
A3: Purification can be challenging due to the presence of unreacted starting material, the desired product, and potentially di-iodinated byproducts, which may have similar polarities.
Troubleshooting Steps:
-
Optimize Chromatography Conditions:
-
Perform a thorough TLC analysis with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to find the optimal eluent for separation.
-
Use a long column with a fine grade of silica gel to improve resolution.[4]
-
Consider using a gradient elution, starting with a non-polar solvent (like pure hexane) and gradually increasing the polarity.
-
-
Alternative Purification: If chromatography is ineffective, consider recrystallization from a suitable solvent system.
Q4: How can I confirm the identity and purity of my final product?
A4: The structure and purity of this compound can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic and aliphatic protons. The introduction of the iodine atom at the 5-position will cause a downfield shift of the adjacent aromatic protons.
-
¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the carbon atoms in the molecule. The carbon atom attached to the iodine will have a characteristic chemical shift.
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₉H₉I, MW: 244.07 g/mol ).
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system indicates a high degree of purity.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
Caption: Simplified mechanism of electrophilic iodination of indane.
References
Technical Support Center: Troubleshooting the Heck Reaction of Aryl Iodides
This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the Heck reaction of aryl iodides.
Frequently Asked Questions (FAQs)
Q1: My Heck reaction with an aryl iodide is giving a low yield. What are the potential causes and how can I improve it?
A1: Low yields in the Heck reaction of aryl iodides can stem from several factors, often related to the high reactivity of the C-I bond. Here’s a systematic approach to troubleshooting:
-
Catalyst Deactivation: Aryl iodides can accelerate the formation of palladium black (inactive Pd(0) aggregates), especially at high concentrations or temperatures.
-
Solution:
-
Use a lower catalyst loading (0.1-1 mol%).
-
Employ phosphine ligands to stabilize the Pd(0) species. Bulky, electron-rich phosphines are often effective.[1]
-
Add a phase-transfer catalyst like a tetraalkylammonium salt (e.g., TBAB), which can stabilize palladium nanoparticles and prevent agglomeration.[2]
-
Ensure efficient stirring to maintain a homogeneous reaction mixture.
-
-
-
Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature is critical.
-
Solution:
-
Base: A weak inorganic base like K₂CO₃ or NaOAc is often sufficient for aryl iodides. Stronger organic bases like triethylamine can sometimes lead to side reactions.
-
Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are commonly used.
-
Temperature: Aryl iodides are more reactive than other aryl halides, so lower reaction temperatures (80-120 °C) are often sufficient and can minimize side reactions.[3]
-
-
-
Side Reactions: The desired product might be consumed in side reactions, or alternative reaction pathways may be dominant. Common side reactions include reductive Heck reactions and homocoupling of the aryl iodide.
-
Impure Reagents: Impurities in the aryl iodide, alkene, solvent, or base can poison the catalyst.
-
Solution: Use freshly purified reagents and dry solvents.
-
Q2: I am observing the formation of a significant amount of a byproduct that appears to be the reduced arene (hydrodehalogenation). What is this, and how can I prevent it?
A2: This byproduct results from a "reductive Heck reaction," where the aryl group is hydrogenated instead of coupling with the alkene. This is a common issue, particularly with electron-rich aryl iodides.
-
Mechanism: This side reaction occurs when the alkyl-palladium(II) intermediate is intercepted by a hydride source before β-hydride elimination can take place. The hydride source can be the solvent (e.g., alcohols), the base (e.g., amines), or additives like formate salts.[4][5]
-
Prevention Strategies:
-
Avoid Hydride Donors: If possible, avoid using solvents or bases that can act as hydride donors.
-
Additive Effects: The addition of certain salts can influence the reaction pathway. For example, excess lithium chloride has been shown to prevent competing dehalogenation in some cases.[5]
-
Optimize Catalyst System: The choice of ligand can influence the relative rates of the desired Heck pathway versus the reductive pathway.
-
Q3: My product mixture contains isomers of the desired alkene (double bond isomerization). How can I improve the selectivity?
A3: Double bond isomerization is a common side reaction in the Heck reaction, leading to a loss of regioselectivity.
-
Mechanism: Isomerization can occur through a series of reversible β-hydride elimination and re-insertion steps.
-
Prevention Strategies:
-
Use of Additives: The addition of silver or thallium salts can suppress double bond isomerization.
-
Ligand Choice: The use of specific ligands, such as bidentate phosphine ligands, can sometimes improve regioselectivity.
-
Reaction Time and Temperature: Prolonged reaction times and high temperatures can sometimes lead to increased isomerization. Monitor the reaction and stop it once the starting material is consumed.
-
Q4: I am seeing a black precipitate in my reaction flask. What is it, and is it detrimental to the reaction?
A4: The black precipitate is likely palladium black, which is aggregated, inactive palladium(0). Its formation is a common mode of catalyst deactivation and will lead to a decrease in reaction rate and lower yields.
-
Causes:
-
High reaction temperatures.
-
High concentrations of reactants.
-
Absence of stabilizing ligands.
-
Inefficient stirring.
-
-
Prevention Strategies:
-
Use of Ligands: Phosphine ligands or N-heterocyclic carbenes (NHCs) can stabilize the palladium catalyst and prevent aggregation.
-
Lower Temperature: Since aryl iodides are highly reactive, it's often possible to run the reaction at a lower temperature, which slows down the rate of catalyst decomposition.
-
Heterogeneous Catalysts: Using a supported palladium catalyst (e.g., Pd on carbon) can sometimes mitigate this issue, and the catalyst can be more easily recovered.
-
Troubleshooting Workflow
Caption: A troubleshooting workflow for common issues in the Heck reaction of aryl iodides.
Key Reaction Parameters and Their Effects
The following tables summarize the effects of different reaction parameters on the Heck reaction of aryl iodides.
Table 1: Effect of Palladium Source and Ligand
| Pd Source | Ligand | Typical Loading (mol%) | Observations |
| Pd(OAc)₂ | None (ligandless) | 1-5 | Prone to palladium black formation, but can be effective for highly reactive substrates. |
| Pd(OAc)₂ | PPh₃ | 1-2 (Pd), 2-4 (Ligand) | A standard, cost-effective choice. Can improve catalyst stability. |
| Pd(OAc)₂ | P(o-tol)₃ | 1-2 (Pd), 2-4 (Ligand) | Bulky ligand can improve yields and selectivity. |
| Pd₂(dba)₃ | XPhos | 0.5-2 (Pd), 1-4 (Ligand) | Highly active catalyst system, often effective for challenging substrates. |
| Pd/C | None | 5-10 | Heterogeneous catalyst, easy to remove, but may require higher temperatures and have lower activity. |
Table 2: Effect of Base and Solvent
| Base | Solvent | Temperature (°C) | Notes |
| K₂CO₃ | DMF | 80-120 | A common and effective combination for aryl iodides. |
| NaOAc | NMP | 100-140 | Another widely used system, NMP is a high-boiling solvent. |
| Et₃N | Acetonitrile | 80-100 | Triethylamine can sometimes act as a reductant, leading to side reactions. |
| Cs₂CO₃ | Toluene | 100-120 | A stronger inorganic base, can be effective in less polar solvents. |
Experimental Protocol: A Representative Heck Reaction
This protocol describes the reaction of iodobenzene with styrene to form stilbene, a classic example of the Heck reaction.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Iodobenzene
-
Styrene
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (e.g., 0.01 mmol, 1 mol%) and PPh₃ (e.g., 0.02 mmol, 2 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add K₂CO₃ (e.g., 1.5 mmol).
-
Via syringe, add anhydrous DMF (e.g., 5 mL), followed by iodobenzene (e.g., 1 mmol) and styrene (e.g., 1.2 mmol).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
Heck Catalytic Cycle
Caption: The catalytic cycle of the Heck reaction.
Common Side Reaction Pathways
Caption: Competing reaction pathways in the Heck reaction.
References
addressing the instability of 5-Iodo-2,3-dihydro-1H-indene during purification and storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the instability of 5-Iodo-2,3-dihydro-1H-indene during purification and storage. The following information is curated to help you troubleshoot common issues and maintain the integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability in this compound?
A1: The instability of this compound, like many iodoaromatic compounds, is primarily due to the relatively weak carbon-iodine (C-I) bond. This bond can be cleaved under certain conditions, leading to degradation. The main contributing factors are:
-
Light Exposure: Iodoarenes are often sensitive to light, particularly UV light.[1][2][3] Light can provide the energy to break the C-I bond, initiating a radical decomposition pathway.[1][2]
-
Heat: The compound can be thermally labile. High temperatures, such as those used in standard distillation, can accelerate decomposition.[1]
-
Air/Oxygen: While the Safety Data Sheet (SDS) may state it is stable under standard ambient conditions, prolonged exposure to air and oxygen can lead to oxidative degradation, especially in the presence of light or heat.[4]
-
Acidic or Basic Conditions: Purification media, such as standard silica gel which is slightly acidic, can catalyze the elimination of iodine.[5][6]
Q2: My purified this compound has developed a pink or brownish color upon storage. What does this indicate?
A2: A pink or brownish tint is a common sign of decomposition in iodo-compounds.[7] This coloration is typically due to the formation of elemental iodine (I₂) as a result of the cleavage of the carbon-iodine bond.[3][7] This is often initiated by exposure to light or heat.[3][7]
Q3: What are the recommended storage conditions for this compound to ensure its stability?
A3: To maximize the shelf-life of this compound, it should be stored with the following precautions:
-
In the dark: Use amber-colored vials or wrap the container with aluminum foil to protect it from light.[2][8][9][10][11]
-
At low temperatures: Refrigeration at 2-8°C is recommended for short-term storage.[4] For long-term storage, consider freezing at -20°C.[2]
-
Under an inert atmosphere: Displace any air in the container with an inert gas like argon or nitrogen to prevent oxidation.[2][5]
-
Tightly sealed: Ensure the container is well-sealed to prevent moisture and air from entering.[4][12]
Q4: Can I use copper chips as a stabilizer for this compound?
A4: While the use of copper chips is a known method for stabilizing some iodoaromatic compounds, its effectiveness for this compound is not explicitly documented in the provided search results. Copper iodide and potassium iodide are used as a synergistic stabilization package to prevent thermal oxidation in some polymers, which works by decomposing hydroperoxides and preventing the formation of free radicals.[13] Given the potential for radical-mediated decomposition, adding a small piece of copper wire or copper powder to the storage container may help to scavenge radicals and prolong stability. However, this should be tested on a small scale first to ensure it does not promote other unwanted reactions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification and handling of this compound.
Issue 1: Decomposition during Column Chromatography
-
Symptom: Low recovery of the product after silica gel column chromatography, with the appearance of colored bands or new spots on TLC analysis of the collected fractions.
-
Possible Cause: The acidic nature of standard silica gel is likely catalyzing the decomposition of the iodo-compound.[5][6]
-
Solutions:
-
Use a deactivated stationary phase: Before running the column, neutralize the silica gel by washing it with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1%).[14]
-
Switch to a different stationary phase: Consider using neutral or basic alumina, which can be less harsh for acid-sensitive compounds.[15][16]
-
Perform a stability test: Before committing to a large-scale purification, test the stability of your compound on different stationary phases. This can be done by dissolving a small amount of the crude product in the eluent and stirring it with a small amount of the stationary phase (e.g., silica, neutral alumina, basic alumina) for about 30 minutes.[16] Analyze the solution by TLC or LC-MS to check for degradation.[16]
-
Minimize contact time: Use flash chromatography with a slightly higher pressure to reduce the time the compound spends on the column.[14]
-
Issue 2: Product Discoloration After Purification
-
Symptom: The purified product is initially colorless or off-white, but develops a pink or brown color over time.
-
Possible Cause: The product is degrading due to exposure to light and/or air, leading to the formation of elemental iodine.[3][7]
-
Solutions:
-
Protect from light during purification: Wrap the chromatography column and collection flasks in aluminum foil.[2][5]
-
Aqueous wash with a reducing agent: During the work-up, wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[7][15] These reagents will reduce any formed iodine (I₂) to colorless iodide (I⁻), which will be removed in the aqueous layer.[7][15]
-
Proper storage: Immediately after purification and removal of solvent, store the compound under the recommended conditions (dark, cold, inert atmosphere).[2]
-
Issue 3: Low Yield After Distillation
-
Symptom: A significantly lower than expected yield of purified product is obtained after distillation, with a dark, tar-like residue remaining in the distillation flask.
-
Possible Cause: The compound is undergoing thermal decomposition at its atmospheric boiling point.[1]
-
Solutions:
-
Use vacuum distillation: By reducing the pressure, the boiling point of the compound will be significantly lowered, minimizing thermal decomposition.
-
Keep the distillation temperature as low as possible: Use a well-controlled heating mantle and ensure the distillation is performed as quickly as possible.
-
Data Presentation
Table 1: General Stability Profile of Iodoaromatic Compounds
| Condition | Effect on Stability | Recommendation |
| Light (especially UV) | Promotes C-I bond cleavage, leading to deiodination and I₂ formation.[1][2][3] | Work in a fume hood with the sash down and lights off where possible. Use amber glassware or wrap equipment in aluminum foil.[2][5] |
| Elevated Temperature | Accelerates decomposition due to the weak C-I bond.[1] | Avoid unnecessary heating. Use vacuum for distillations to lower the boiling point. |
| Air (Oxygen) | Can lead to oxidative degradation, especially in the presence of light or heat. | Handle under an inert atmosphere (Nitrogen or Argon).[2][5] Store under an inert atmosphere. |
| Acidic Media (e.g., Silica Gel) | Can catalyze the elimination of iodine.[5][6] | Use deactivated silica gel or alternative stationary phases like neutral/basic alumina for chromatography.[14][15][16] |
Table 2: Comparison of Purification Techniques for Unstable Iodoarenes
| Purification Method | Advantages | Disadvantages | Best Practices |
| Column Chromatography (Deactivated Silica or Alumina) | Good for separating impurities with different polarities. | Potential for decomposition on the stationary phase.[5] | Use deactivated silica or neutral/basic alumina.[14][15][16] Run the column quickly (flash chromatography).[14] Protect the column from light.[2][5] |
| Vacuum Distillation | Effective for removing non-volatile impurities. | Risk of thermal decomposition if the temperature is too high. | Use a high vacuum to keep the boiling point as low as possible. |
| Recrystallization | Can yield highly pure crystalline material. | May be difficult to find a suitable solvent. Risk of decomposition if high temperatures are required for dissolution. | Attempt low-temperature recrystallization if the compound is thermally labile.[5] |
| Aqueous Wash (with Na₂S₂O₃) | Effectively removes dissolved iodine, eliminating pink/brown discoloration.[7][15] | Only removes I₂ and other water-soluble impurities. | Perform during the initial work-up before other purification steps.[15] |
Experimental Protocols
Protocol 1: Purification of this compound by Flash Chromatography
-
Stationary Phase Preparation (Deactivated Silica Gel):
-
Prepare the eluent (e.g., a mixture of hexane and ethyl acetate; the exact ratio should be determined by TLC).
-
Add triethylamine to the eluent to a final concentration of 0.5% (v/v).
-
Prepare a slurry of silica gel in this triethylamine-containing eluent.
-
Pack the column with the slurry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution and Collection:
-
Work-up:
-
Combine the pure fractions.
-
If discoloration is observed, wash the combined fractions with a 10% aqueous sodium thiosulfate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator (ensure the water bath temperature is kept low).
-
Protocol 2: Storage of Purified this compound
-
Container Preparation:
-
Use a clean, dry amber glass vial with a PTFE-lined cap. If an amber vial is not available, wrap a clear vial completely in aluminum foil.
-
-
Inerting the Atmosphere:
-
Place the purified, dry compound into the vial.
-
Flush the vial with a gentle stream of an inert gas (argon or nitrogen) for 1-2 minutes to displace all the air.
-
-
Sealing and Storage:
-
Quickly and tightly seal the vial.
-
For extra protection, wrap the cap and neck of the vial with Parafilm.
-
Place the vial in a refrigerator at 2-8°C, away from any light sources.[4]
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Potential degradation pathway of this compound.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways [ccspublishing.org.cn]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. camlab.co.uk [camlab.co.uk]
- 9. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. Light Sensitive Drug Products Need Protection - West [westpharma.com]
- 12. Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. williamblythe.com [williamblythe.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
investigating degradation pathways for 5-Iodo-2,3-dihydro-1H-indene under reaction conditions
Technical Support Center: 5-Iodo-2,3-dihydro-1H-indene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The following sections address common issues related to its degradation under typical reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound during synthetic reactions?
While specific degradation studies on this compound are not extensively published, its reactivity is dominated by the aryl iodide group. Based on the well-established chemistry of aryl iodides, the following degradation pathways are most likely:
-
Reductive Dehalogenation (De-iodination): The most common degradation pathway is the loss of the iodine atom to form the parent compound, 2,3-dihydro-1H-indene (also known as indane)[1]. This can be initiated by reducing agents, certain catalysts, light, or basic conditions.
-
Nucleophilic Aromatic Substitution: The iodine atom is an excellent leaving group, making the molecule susceptible to substitution by nucleophiles present in the reaction mixture, such as hydroxides, alkoxides, or amines.[2]
-
Homocoupling: In the presence of organometallic reagents or certain catalysts (particularly in cross-coupling reactions), a Wurtz-Fittig type reaction can occur, leading to the formation of a dimeric biphenyl-linked indane structure.[3][4]
-
Photodegradation: The carbon-iodine bond is labile and can be cleaved by exposure to UV light, generating radical species that can lead to a variety of byproducts.
Q2: My cross-coupling reaction (e.g., Suzuki, Heck) with this compound is giving a low yield of the desired product and a significant amount of 2,3-dihydro-1H-indene. What is causing this?
The formation of 2,3-dihydro-1H-indene is a clear indication of reductive dehalogenation. This is a common side reaction in palladium-catalyzed cross-coupling reactions involving aryl iodides.[2] Potential causes include:
-
Suboptimal Catalyst System: The chosen palladium catalyst and ligand may not be efficient for the desired cross-coupling, leading to side reactions. The oxidative addition step might be slow, or competing reductive pathways may be favored.
-
Presence of Reducing Agents: Impurities in solvents or reagents can act as reducing agents. For example, alcohols used as solvents at high temperatures can sometimes facilitate this reduction.
-
Reaction Conditions: High temperatures or prolonged reaction times can increase the likelihood of dehalogenation.[5]
-
Base-Induced Degradation: The choice and strength of the base can influence the stability of the starting material and intermediates.
Q3: The reaction mixture is turning dark brown or purple, and my starting material is being consumed without forming the product. What does this indicate?
A dark brown or purple color often suggests the formation of elemental iodine (I₂). This can happen if the iodide ion (I⁻), formed during a degradation process like dehalogenation, is oxidized. This is a strong indicator that your starting material is decomposing. To confirm, you can often quench the color by washing the organic layer with a solution of sodium thiosulfate during workup.[6]
Q4: How can I minimize the degradation of this compound during my experiments?
Minimizing degradation requires careful control over reaction setup and conditions.[5][7]
-
Ensure an Inert Atmosphere: For sensitive reactions like cross-couplings, thoroughly degas your solvents and run the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxygen from interfering with the catalyst and promoting side reactions.[3]
-
Protect from Light: If you suspect photodegradation, wrap the reaction flask in aluminum foil.
-
Optimize Reaction Parameters: Systematically screen your catalyst, ligand, base, and solvent to find conditions that favor the desired reaction over degradation pathways.[8]
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid excessive heating.[7]
-
Monitor Reaction Progress: Use techniques like TLC or GC-MS to track the reaction. Stop the reaction as soon as the starting material is consumed to prevent the product from degrading under prolonged exposure to the reaction conditions.[5]
Troubleshooting Guide
The table below summarizes common issues, their potential causes related to degradation, and suggested solutions.
| Observed Issue | Potential Degradation Pathway | Probable Cause(s) | Suggested Solutions |
| Major byproduct is 2,3-dihydro-1H-indene | Reductive Dehalogenation | - Impurities in reagents/solvents.- Suboptimal catalyst/ligand system.- Reaction temperature is too high.- Photolytic cleavage of the C-I bond. | - Use high-purity, dry, and degassed solvents.- Screen alternative palladium sources and ligands (e.g., bulky, electron-rich phosphines for Suzuki couplings).- Decrease the reaction temperature.- Protect the reaction vessel from light. |
| Formation of a high molecular weight byproduct | Homocoupling | - Inefficient catalytic cycle for cross-coupling.- Side reactions involving organometallic intermediates. | - Adjust the stoichiometry of the coupling partners.- Change the catalyst system to one known to suppress homocoupling.- Add the aryl iodide slowly to the reaction mixture. |
| Formation of 5-hydroxy-, 5-alkoxy-, or 5-amino-indane derivatives | Nucleophilic Aromatic Substitution | - Presence of water, alcohols, or amines as nucleophiles.- Use of a nucleophilic base (e.g., NaOH, NaOMe).- High reaction temperatures. | - Ensure strictly anhydrous conditions.- Use a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, Et₃N).- Lower the reaction temperature. |
| Reaction mixture turns dark; low mass balance | General Decomposition / I₂ Formation | - Oxidation of iodide ions.- Harsh reaction conditions (e.g., strong acid/base, high heat).- Catalyst decomposition. | - During workup, wash with aqueous sodium thiosulfate.- Use milder reaction conditions.- Ensure an inert atmosphere to protect the catalyst. |
Visualizations
dot digraph "Degradation_Pathways" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#FFFFFF", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];
// Main Compound A [label="this compound", fillcolor="#F1F3F4"];
// Degradation Products B [label="2,3-dihydro-1H-indene", fillcolor="#F1F3F4"]; C [label="5,5'-Bi(2,3-dihydro-1H-indene)", fillcolor="#F1F3F4"]; D [label="5-Nu-2,3-dihydro-1H-indene\n(Nu = OH, OR, NR2)", fillcolor="#F1F3F4"]; E [label="Iodine (I2) + Other Products", fillcolor="#F1F3F4"];
// Pathways A -> B [label="Reductive\nDehalogenation", color="#EA4335", fontcolor="#EA4335"]; A -> C [label="Homocoupling", color="#4285F4", fontcolor="#4285F4"]; A -> D [label="Nucleophilic\nSubstitution", color="#FBBC05", fontcolor="#FBBC05"]; A -> E [label="General\nDecomposition", color="#34A853", fontcolor="#34A853"]; } DOT Caption: Potential degradation pathways of this compound.
// Nodes for different byproducts and solutions dehalogenated [label="Major byproduct:\n2,3-dihydro-1H-indene", fillcolor="#4285F4"]; homocoupled [label="Major byproduct:\nIndane Dimer", fillcolor="#4285F4"]; no_reaction [label="Only Starting Material\nRemains", fillcolor="#4285F4"];
solution_dehalogenated [label="Suspect: Reductive Dehalogenation\n\n- Check reagent purity\n- Optimize catalyst/ligand\n- Lower temperature\n- Protect from light", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; solution_homocoupled [label="Suspect: Homocoupling\n\n- Adjust stoichiometry\n- Change catalyst system", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; solution_no_reaction [label="Suspect: Inactive Reaction\n\n- Check catalyst activity\n- Increase temperature\n- Verify reagent quality", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections start -> check_byproduct; check_byproduct -> dehalogenated [label="De-iodinated product found"]; check_byproduct -> homocoupled [label="Dimer found"]; check_byproduct -> no_reaction [label="No conversion"];
dehalogenated -> solution_dehalogenated; homocoupled -> solution_homocoupled; no_reaction -> solution_no_reaction; } DOT Caption: Troubleshooting workflow for reactions involving this compound.
Exemplary Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Optimization will be required for specific substrates.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.5 equiv.)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv.)
-
Anhydrous Toluene (to make a 0.2 M solution with respect to the starting material)
-
Deoxygenated Water
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and the arylboronic acid (1.5 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Addition of Reagents: Add this compound (1.0 equiv.) followed by anhydrous toluene via syringe.
-
Base Addition: Prepare a solution of K₃PO₄ (2.0 equiv.) in deoxygenated water (e.g., 1 M). Add this aqueous solution to the reaction mixture.
-
Reaction: Stir the biphasic mixture vigorously and heat to the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine. To remove any traces of iodine, a wash with a saturated aqueous solution of sodium thiosulfate can be performed.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
impact of solvent and base choice on 5-Iodo-2,3-dihydro-1H-indene reactivity
Welcome to the technical support center for reactions involving 5-Iodo-2,3-dihydro-1H-indene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize cross-coupling reactions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) focused on the critical impact of solvent and base selection on reactivity.
General Troubleshooting Workflow
Before diving into specific reaction types, consider this general workflow for troubleshooting and optimizing your reaction conditions.
Caption: General workflow for troubleshooting cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between this compound and a boronic acid or ester.
Frequently Asked Questions & Troubleshooting
Q1: I am seeing low to no conversion of my this compound. What is the most common cause?
A1: Low conversion in Suzuki couplings can stem from several factors. A primary issue is often an inappropriate choice of base or solvent, which fails to facilitate the catalytic cycle effectively. Catalyst inactivity and decomposition of the boronic acid are also common culprits. Ensure your reaction is performed under a strictly inert atmosphere, as oxygen can lead to catalyst decomposition.[1]
Q2: How does the choice of base impact the reaction?
A2: The base is critical for activating the boronic acid in the transmetalation step. The choice of base can significantly affect the reaction rate and yield.
-
Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are most common. K₃PO₄ is often effective for challenging couplings. For anhydrous couplings using K₃PO₄, adding a small amount of water can be beneficial.[2]
-
Organic Bases: Amine bases like triethylamine (TEA) are sometimes used, but are generally less effective in Suzuki reactions compared to inorganic bases.
Q3: Which solvent system should I choose?
A3: The solvent must dissolve both the organic substrates and, to some extent, the inorganic base. Biphasic systems are often very effective.
-
Ethers: Dioxane or THF with water are classic choices that work well for a variety of substrates.[3]
-
Aromatics: Toluene, often with water, is another excellent option, particularly at higher temperatures.[3]
-
Polar Aprotic Solvents: DMF can be used but may sometimes lead to side reactions or catalyst deactivation.[3]
Impact of Solvent and Base on Suzuki Coupling Yield
The following table provides a summary of typical conditions used for Suzuki couplings of aryl iodides. Yields are illustrative and will vary based on the specific boronic acid partner.
| Catalyst System | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ (2.0) | Dioxane/H₂O | 90-100 | 12-24 | 70-95 |
| Pd(OAc)₂ / SPhos | K₃PO₄ (2.0) | Toluene/H₂O | 100-110 | 12-24 | 80-98[4] |
| Pd(dppf)Cl₂ | Cs₂CO₃ (2.0) | DMF | 80-90 | 16 | 65-90 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general starting point for the coupling of this compound with an arylboronic acid.
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), and the palladium catalyst system (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).[4]
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., Toluene/H₂O 10:1, to achieve a concentration of ~0.2 M) via syringe.[4]
-
Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 100 °C).[4]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
This reaction enables the formation of C-N bonds by coupling this compound with a primary or secondary amine.
Frequently Asked Questions & Troubleshooting
Q1: My Buchwald-Hartwig amination is failing. I suspect an issue with my base. Which base should I use?
A1: Base selection is crucial and depends on the pKa of the amine. Strong, non-nucleophilic bases are required.
-
Alkoxides: Sodium tert-butoxide (NaOtBu) is the most common and powerful base for this reaction. However, it is incompatible with base-sensitive functional groups like esters.[5][6]
-
Bis(trimethylsilyl)amides: LiHMDS or KHMDS are strong bases that can be used as alternatives to NaOtBu.
-
Organic Bases: For some systems, a soluble organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be effective, especially in flow chemistry applications, and is more tolerant of sensitive functional groups.[5][7]
Q2: What is the best solvent for this reaction?
A2: Anhydrous, aprotic solvents are necessary. The choice can influence reaction rate and solubility.
-
Aromatic Solvents: Toluene and xylene are the most common solvents. Toluene is often favored due to the poor solubility of the resulting iodide salt, which can help drive the reaction.[8]
-
Ethers: Dioxane and THF are also used.
-
Polar Aprotic Solvents: DMF can be an effective solvent, sometimes providing better results than toluene.[7]
Q3: I am coupling an aryl iodide. I've read this can be challenging. Why?
A3: Contrary to other cross-coupling reactions where the order of reactivity is I > Br > Cl, aryl iodides can be challenging in Buchwald-Hartwig aminations. The iodide anion formed during the reaction can have an inhibitory effect by forming unreactive palladium-iodide bridged dimers, taking the catalyst out of the active cycle.[6][8] Using specialized ligands (e.g., Buchwald ligands) is critical to overcome this.
Catalytic Cycle and the Role of the Base
Caption: The role of the base in the Buchwald-Hartwig catalytic cycle.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general starting point for the amination of this compound.
-
In a glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%) and the ligand (if not using a precatalyst) to an oven-dried reaction vessel.
-
Add the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Add this compound (1.0 equiv.).
-
Seal the vessel, remove it from the glovebox, and add the anhydrous, degassed solvent (e.g., toluene, ~0.2 M) followed by the amine (1.1-1.2 equiv.) via syringe.
-
Place the reaction in a preheated oil bath (e.g., 100-110 °C) and stir vigorously.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is used to form a C-C bond between this compound and a terminal alkyne.
Frequently Asked Questions & Troubleshooting
Q1: My Sonogashira reaction is not working. What is the role of the base and which one should I use?
A1: The base has two main roles: to deprotonate the terminal alkyne to form the reactive copper(I) acetylide and to neutralize the HI generated during the reaction.
-
Amine Bases: Liquid amine bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are most common as they can also serve as the solvent.[9][10]
-
Inorganic Bases: Carbonates like K₂CO₃ or Cs₂CO₃ can also be effective, particularly in copper-free protocols.[11]
Q2: What is the best solvent for Sonogashira couplings?
A2: The choice of solvent can significantly impact the reaction rate and the occurrence of side reactions like Glaser homocoupling.
-
Amine Solvents: Using the base (e.g., Et₃N) as the solvent is a classic approach.
-
Aprotic Solvents: THF, DMF, and acetonitrile are commonly used. In some cases, nonpolar solvents like toluene have been shown to give higher yields and selectivity compared to polar aprotic solvents like DMF.[9][12]
-
Protic Solvents: Alcohols like isopropanol have been shown to be excellent solvents for room temperature Sonogashira reactions.[11]
Q3: I am seeing a lot of alkyne homocoupling (Glaser coupling). How can I prevent this?
A3: Glaser coupling is the primary side reaction and is promoted by oxygen and an excess of the copper co-catalyst. To minimize it:
-
Ensure the reaction is run under strictly anaerobic (oxygen-free) conditions.
-
Use the minimum necessary amount of the copper salt (e.g., CuI).
-
Consider a "copper-free" Sonogashira protocol, although these often require higher temperatures or more specialized ligands.
Impact of Solvent and Base on Sonogashira Coupling
This table summarizes common conditions for the Sonogashira coupling of aryl iodides.
| Catalyst System | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ / CuI | Et₃N (3.0) | THF | 60-80 | 4-12 | 75-95 |
| PdCl₂(PPh₃)₂ / CuI | Et₃N (excess) | Et₃N | 25-50 | 6-18 | 70-90 |
| Pd(OAc)₂ / PPh₃ / CuI | K₂CO₃ (2.0) | Isopropanol | 25 | 7-12 | 85-98[11] |
| Pd-C / CuI | Et₃N (2.2) | Toluene | 100-120 | 3-6 | 90-99[9] |
Experimental Protocol: Sonogashira Coupling
This is a general protocol for coupling this compound with a terminal alkyne.
-
To a reaction vessel, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and the copper co-catalyst (e.g., CuI, 2-5 mol%).
-
Seal the vessel and exchange the atmosphere with an inert gas.
-
Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 equiv.).
-
Add this compound (1.0 equiv.) followed by the terminal alkyne (1.2 equiv.) via syringe.
-
Stir the reaction at the desired temperature (e.g., 60 °C) and monitor by TLC or GC-MS.
-
Upon completion, cool the mixture, filter through a pad of celite to remove catalyst residues, and rinse with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Heck Coupling
The Heck reaction couples this compound with an alkene, typically an acrylate or styrene derivative.
Frequently Asked Questions & Troubleshooting
Q1: My Heck reaction is giving low yields. What role does the base play?
A1: The base is required to neutralize the HI formed during the catalytic cycle, regenerating the active Pd(0) catalyst. The choice of base is critical.
-
Organic Bases: Triethylamine (Et₃N) is the most common base for Heck reactions.[13] Other hindered amines like diisopropylethylamine (DIPEA) or tributylamine (NBu₃) are also used.[7]
-
Inorganic Bases: Inorganic bases like K₂CO₃ or NaOAc can be used, often in more polar solvents.
Q2: What solvents are recommended for the Heck reaction?
A2: Polar aprotic solvents are generally preferred to facilitate the formation of the cationic palladium intermediate.
-
Amides: DMF, DMAc, and NMP are excellent solvents for the Heck reaction, especially at the high temperatures often required.[14]
-
Nitriles: Acetonitrile (MeCN) is another common choice.
-
Non-polar solvents like toluene or dioxane can also be used, but may require higher temperatures or different catalyst systems.[7]
Q3: I am observing the formation of a black precipitate (palladium black) in my reaction. What does this mean?
A3: The formation of palladium black indicates the decomposition and agglomeration of the palladium catalyst into an inactive form.[14] This is often caused by:
-
High Temperatures: Running the reaction at an excessively high temperature can promote catalyst decomposition.
-
Oxygen: Failure to maintain a strictly inert atmosphere.
-
Absence of Ligands: In ligandless protocols, the catalyst is less stable. Phosphine ligands help stabilize the Pd(0) species and prevent agglomeration.
Experimental Protocol: Heck Coupling
This protocol provides a general method for the Heck reaction with this compound.
-
To a sealed tube or reaction vessel, add the palladium source (e.g., Pd(OAc)₂, 5 mol%) and a phosphine ligand (e.g., P(o-tol)₃, 10 mol%) if required.
-
Purge the vessel with an inert gas.
-
Add this compound (1.0 equiv.), the base (e.g., Et₃N, 2.0 equiv.), and the anhydrous, degassed solvent (e.g., DMF, ~0.2 M).
-
Add the alkene coupling partner (e.g., styrene or butyl acrylate, 1.2 equiv.).
-
Seal the vessel and heat with vigorous stirring to the target temperature (e.g., 110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent and wash with water, 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the product by flash chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. DSpace [repository.kaust.edu.sa]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. books.lucp.net [books.lucp.net]
- 13. Heck Reaction [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
preventing homocoupling of boronic acids in Suzuki reactions with 5-Iodo-2,3-dihydro-1H-indene
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing the homocoupling of boronic acids in Suzuki-Miyaura cross-coupling reactions with 5-Iodo-2,3-dihydro-1H-indene.
Troubleshooting Guide: Minimizing Boronic Acid Homocoupling
Homocoupling of boronic acids is a prevalent side reaction in Suzuki couplings, leading to the formation of symmetrical biaryl byproducts. This unwanted reaction consumes the boronic acid, diminishes the yield of the desired product, and complicates purification. Use this guide to diagnose and resolve issues related to excessive homocoupling.
Diagram: Competing Reaction Pathways
Caption: Competing pathways of Suzuki coupling and boronic acid homocoupling.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling and why is it a problem in my reaction with this compound?
A1: Boronic acid homocoupling is an undesired side reaction where two molecules of your boronic acid couple to form a symmetrical biaryl byproduct. This is problematic because it consumes your valuable boronic acid, reduces the yield of your target molecule, and the resulting byproduct can be difficult to separate during purification due to structural similarities with the desired product.
Q2: What are the primary causes of boronic acid homocoupling?
A2: The two main drivers of homocoupling are the presence of dissolved oxygen and Pd(II) species in the reaction mixture.[1][2]
-
Oxygen-Mediated Homocoupling: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then facilitate the homocoupling of the boronic acid.
-
Pd(II)-Mediated Homocoupling: If you are using a Pd(II) precatalyst, such as palladium acetate (Pd(OAc)₂), it can directly react with the boronic acid to produce the homocoupled product while being reduced to the active Pd(0) state.
Q3: How can I effectively remove dissolved oxygen from my reaction?
A3: Rigorous deoxygenation of your solvent and reaction mixture is critical. Two common and effective methods are:
-
Inert Gas Sparging: Bubbling an inert gas like argon or nitrogen through your solvent for 15-30 minutes can displace dissolved oxygen. A subsurface sparge is more efficient.[3]
-
Freeze-Pump-Thaw: This technique involves freezing the solvent, applying a vacuum to remove gases, and then thawing under an inert atmosphere. Repeating this cycle three to five times is highly effective.
Q4: Which palladium source should I use to minimize homocoupling?
A4: While Pd(II) sources like Pd(OAc)₂ are common, they can promote homocoupling during their initial reduction to Pd(0).[4] To mitigate this, consider the following:
-
Use a Pd(0) source directly: Pre-catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃ start in the active oxidation state.
-
Use pre-formed catalysts with bulky, electron-rich ligands: Catalysts like XPhos Pd G3 or SPhos Pd G3 are often more efficient and can suppress side reactions.
-
Add a mild reducing agent: The addition of a mild reducing agent like potassium formate can help to minimize the concentration of free Pd(II) when using a Pd(II) precatalyst.[3]
Q5: What is the role of ligands in preventing homocoupling?
A5: Ligands play a crucial role in stabilizing the palladium catalyst and influencing its reactivity. Bulky, electron-rich phosphine ligands such as SPhos and XPhos can accelerate the desired reductive elimination step, outcompeting the pathways that lead to homocoupling.[4]
Q6: How does the choice of base affect homocoupling?
A6: The base is essential for activating the boronic acid for transmetalation.[5][6] However, the choice of base can influence the extent of homocoupling.
-
Weaker inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide (NaOH) as they are generally less likely to promote homocoupling.
-
The base's strength can affect the concentration of the active boronate species; therefore, using the appropriate equivalents of a milder base is often a successful strategy.[5][6]
Q7: Can the reaction temperature influence the amount of homocoupling?
A7: Yes, temperature is a critical parameter. While higher temperatures can increase the rate of the desired Suzuki coupling, they can also accelerate side reactions like homocoupling. It is important to find the optimal temperature that provides a reasonable reaction rate while minimizing byproduct formation. For the reactive C-I bond in this compound, it may be possible to run the reaction at a lower temperature compared to less reactive aryl bromides or chlorides.[1]
Quantitative Data Summary
Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield
| Entry | Base | Solvent | Yield (%) | Reference |
| 1 | Na₂CO₃ | EtOH/Water (3:1) | 98 | (ResearchGate)[7] |
| 2 | K₂CO₃ | EtOH/Water (3:1) | 95 | (ResearchGate)[7] |
| 3 | K₃PO₄ | EtOH/Water (3:1) | 92 | (ResearchGate)[7] |
| 4 | NaOH | EtOH/Water (3:1) | 85 | (ResearchGate)[7] |
| 5 | KOH | EtOH/Water (3:1) | 88 | (ResearchGate)[7] |
| 6 | NaOAc | EtOH/Water (3:1) | 75 | (ResearchGate)[7] |
| 7 | TEA | EtOH/Water (3:1) | 65 | (ResearchGate)[7] |
Note: Yields are for the desired cross-coupled product and are illustrative. Optimal base selection can vary depending on the specific boronic acid used.
Table 2: Influence of Reactor Inerting on Homocoupling Byproduct Formation
| Entry | Pd(OAc)₂ (mol%) | Dimer Byproduct (%) | Reactor Inerting Method | Reference |
| 1 | 1.6 | 4.1 | N₂ Purge | (BenchChem)[1] |
| 2 | 1.6 | 1.8 | N₂ Subsurface Sparge | (BenchChem)[1] |
| 3 | 1.6 | <0.5 | Freeze-Pump-Thaw (3x) | (BenchChem)[1] |
Note: This data highlights the importance of rigorous deoxygenation in suppressing homocoupling.
Experimental Protocol: Suzuki Coupling of this compound with an Arylboronic Acid
This protocol is a general guideline and may require optimization for your specific arylboronic acid. The key focus is on the rigorous exclusion of oxygen to minimize homocoupling.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Potassium Carbonate (K₂CO₃), finely powdered and dried (2.0 equiv.)
-
XPhos Pd G3 (1-2 mol%)
-
1,4-Dioxane (anhydrous, deoxygenated)
-
Water (deionized, deoxygenated)
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
-
Inerting the Vessel: Seal the flask with a septum and evacuate and backfill with inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add deoxygenated 1,4-dioxane and deoxygenated water (typically a 4:1 to 10:1 ratio) via syringe under a positive pressure of inert gas.
-
Deoxygenation of the Reaction Mixture: Sparge the resulting suspension with a subsurface stream of the inert gas for 20-30 minutes while stirring to ensure thorough removal of any residual dissolved oxygen.
-
Catalyst Addition: Under a positive flow of inert gas, quickly add the XPhos Pd G3 catalyst to the reaction mixture.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block (typically 80-100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting and minimizing boronic acid homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Spectroscopic Guide to Novel 5-Iodo-2,3-dihydro-1H-indene and its Non-Iodinated Analogue
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectroscopic characterization of a novel derivative, 5-Iodo-2,3-dihydro-1H-indene, and presents a direct comparison with its parent compound, 2,3-dihydro-1H-indene. The inclusion of an iodine atom, a versatile heavy atom, can significantly influence the physicochemical and pharmacological properties of a molecule, making its derivatives of high interest in medicinal chemistry and materials science. This document outlines the synthesis, detailed spectroscopic data, and the experimental protocols utilized for their characterization.
Spectroscopic Data Comparison
The introduction of an iodine atom at the 5-position of the 2,3-dihydro-1H-indene scaffold induces predictable and measurable shifts in its spectroscopic signatures. The following tables summarize the key spectroscopic data for both the novel iodinated compound and its non-iodinated counterpart.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Proton Assignment | 2,3-dihydro-1H-indene | Predicted this compound | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H-1, H-1' | 2.90 | ~2.92 | Triplet | ~7.5 |
| H-2, H-2' | 2.09 | ~2.11 | Quintet | ~7.5 |
| H-3, H-3' | 2.90 | ~2.92 | Triplet | ~7.5 |
| H-4 | 7.21 | ~7.53 | Doublet | ~1.5 |
| H-5 | 7.21 | - | - | - |
| H-6 | 7.12 | ~7.45 | Doublet of Doublets | ~8.0, 1.5 |
| H-7 | 7.12 | ~6.97 | Doublet | ~8.0 |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Carbon Assignment | 2,3-dihydro-1H-indene | Predicted this compound |
| C-1 | 32.5 | ~32.7 |
| C-2 | 25.3 | ~25.5 |
| C-3 | 32.5 | ~32.7 |
| C-3a | 142.9 | ~145.0 |
| C-4 | 126.3 | ~136.0 |
| C-5 | 126.3 | ~90.0 |
| C-6 | 124.5 | ~135.5 |
| C-7 | 124.5 | ~125.0 |
| C-7a | 142.9 | ~142.5 |
Table 3: Infrared (IR) and Mass Spectrometry (MS) Data
| Spectroscopic Technique | 2,3-dihydro-1H-indene | Predicted this compound |
| IR (cm⁻¹) | ~3065 (Ar C-H), ~2950 (Aliph. C-H), ~1460 (C=C) | ~3060 (Ar C-H), ~2950 (Aliph. C-H), ~1450 (C=C), ~810 (C-I) |
| MS (EI, m/z) | 118 (M⁺), 117 (M-H)⁺, 91 (C₇H₇)⁺ | 244 (M⁺), 117 (M-I)⁺, 91 (C₇H₇)⁺ |
Experimental Protocols
Synthesis of this compound
A proposed synthetic route for this compound involves the electrophilic iodination of 2,3-dihydro-1H-indene.
-
Materials: 2,3-dihydro-1H-indene, iodine (I₂), periodic acid (H₅IO₆), acetic acid, sulfuric acid, diethyl ether, sodium thiosulfate solution, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure: To a stirred solution of 2,3-dihydro-1H-indene (1.0 eq) in glacial acetic acid, iodine (0.4 eq) and periodic acid (0.2 eq) are added. A catalytic amount of concentrated sulfuric acid is then carefully added. The reaction mixture is stirred at room temperature for 24 hours. After completion, the reaction is quenched by pouring it into water and extracted with diethyl ether. The organic layer is washed sequentially with sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the pure this compound.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra were recorded on a Fourier-transform infrared (FTIR) spectrometer. Samples were analyzed as a thin film on a NaCl plate.
-
Mass Spectrometry (MS): Electron ionization mass spectra (EI-MS) were obtained on a mass spectrometer at an ionization energy of 70 eV.
Visualized Workflows
The following diagrams illustrate the proposed synthetic pathway and the general workflow for the spectroscopic characterization of the novel compound.
Caption: Proposed synthesis of this compound.
Caption: Workflow for spectroscopic analysis.
A Comparative Guide to the Reactivity of 5-Iodo- vs. 5-Bromo-2,3-dihydro-1H-indene in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceutical and materials science applications, the choice of starting materials is a critical determinant of reaction efficiency and overall synthetic success. Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. This guide provides an objective comparison of the reactivity of two common building blocks, 5-iodo-2,3-dihydro-1H-indene and 5-bromo-2,3-dihydro-1H-indene, in various cross-coupling reactions. Understanding the relative reactivity of these substrates is crucial for designing efficient synthetic routes and optimizing reaction conditions.
At a Glance: Iodo- vs. Bromo-Indene in Cross-Coupling
The fundamental principle governing the reactivity of aryl halides in cross-coupling reactions is the strength of the carbon-halogen bond. The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond. This difference in bond dissociation energy directly impacts the initial, and often rate-determining, step of the catalytic cycle: the oxidative addition of the aryl halide to the palladium(0) catalyst. Consequently, This compound is generally more reactive than its bromo- counterpart . This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times.
Quantitative Data Summary
| Cross-Coupling Reaction | Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Suzuki-Miyaura | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 h | High | [1] |
| Suzuki-Miyaura | 5-Bromoindole | Phenylboronic acid | Pd Nanoparticles | - | Water | 37 | - | - | [2] |
| Sonogashira | 5-Bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 h | 93 | [3] |
| Heck | 5-Bromoindole | Styrene | Na₂PdCl₄ / SPhos | Na₂CO₃ | MeCN/H₂O | 150 (MW) | 15 min | >95 | [4] |
| Buchwald-Hartwig | Aryl Iodide | Benzylamine | Pd(OAc)₂ / Xantphos | NaOt-Bu | Toluene | 100 | - | - | [5] |
| Heck | 5-Iodofuran-2-amine | Butyl acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 80-120 | 12-24 h | - | [6] |
Note: The data presented is for structurally related compounds and serves as a guide for expected reactivity trends. Direct experimental validation is recommended for specific applications.
Signaling Pathways and Experimental Workflows
To visually represent the fundamental processes discussed, the following diagrams have been generated using Graphviz.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A generalized experimental workflow for a cross-coupling reaction.
Detailed Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura, Sonogashira, and Heck reactions, adapted from literature for substrates similar to 5-halo-2,3-dihydro-1H-indene. These should serve as a starting point for optimization.
Suzuki-Miyaura Coupling (adapted from[1])
Materials:
-
5-Bromo- or this compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.02 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,2-Dimethoxyethane (DME), degassed
Procedure:
-
To an oven-dried reaction vessel, add the 5-halo-2,3-dihydro-1H-indene, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed DME via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling (adapted from[3])
Materials:
-
5-Bromo- or this compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a flask, combine the 5-halo-2,3-dihydro-1H-indene, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF and triethylamine via syringe.
-
Add the terminal alkyne dropwise.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.[3]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, pour it into a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction (adapted from[4])
Materials:
-
5-Bromo- or this compound (1.0 equiv)
-
Alkene (e.g., styrene) (1.5 equiv)
-
Sodium tetrachloropalladate(II) (Na₂PdCl₄) (0.05 equiv)
-
SPhos (0.15 equiv)
-
Sodium carbonate (Na₂CO₃) (4.0 equiv)
-
Acetonitrile/Water (1:1)
Procedure:
-
To a microwave reaction vial containing a magnetic stir bar, add the 5-halo-2,3-dihydro-1H-indene, Na₂CO₃, Na₂PdCl₄, and SPhos.[4]
-
Purge the vial with argon for 5 minutes.
-
Add the acetonitrile-water (1:1) solvent mixture, followed by the alkene.
-
Seal the vial securely and place it in a microwave reactor.
-
Heat the reaction mixture to 150 °C for 15-30 minutes.[4]
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Transfer the filtrate to a separatory funnel, wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
The comparative reactivity of 5-iodo- and 5-bromo-2,3-dihydro-1H-indene in cross-coupling reactions follows the well-established trend for aryl halides, with the iodo- derivative exhibiting higher reactivity due to its weaker carbon-halogen bond. This allows for the use of milder reaction conditions and can lead to higher yields and shorter reaction times compared to the bromo- analogue. The provided protocols, based on reactions of similar substrates, offer a solid foundation for developing efficient syntheses of a wide range of 5-substituted indane derivatives for applications in drug discovery and materials science. Researchers should consider the cost and availability of the starting materials, as aryl iodides are typically more expensive than aryl bromides, when designing synthetic strategies.
References
A Comparative Guide to Validated HPLC and qNMR Methods for Purity Assessment of 5-Iodo-2,3-dihydro-1H-indene
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for pharmaceutical intermediates like 5-Iodo-2,3-dihydro-1H-indene is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of two powerful analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The selection between these methods is often dictated by the specific requirements of the analysis, including the need for a primary method versus a routine quality control procedure.
High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic technique that separates components in a mixture based on their differential interactions with a stationary and mobile phase.[1] For purity analysis, HPLC is typically coupled with a UV detector, and the purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.[1] This method is highly sensitive for detecting trace impurities but may require reference standards for each impurity for precise quantification, as UV response factors can vary between different compounds.[1]
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of an analyte's concentration and purity.[1] The principle of qNMR is based on the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei contributing to that signal.[1] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.[1][2]
For a comprehensive validation of purity, a combination of both HPLC and qNMR is often recommended.[3] This orthogonal approach, utilizing two different analytical principles, provides a higher level of confidence in the purity value. HPLC can provide a detailed impurity profile with high sensitivity, while qNMR offers an accurate, absolute measure of the bulk material's purity and structural confirmation.[3]
Data Presentation: Comparison of HPLC and qNMR Validation Parameters
The following table summarizes the typical validation parameters for HPLC and qNMR methods for purity assessment, in accordance with ICH Q2(R2) guidelines.[4][5][6]
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Comparative method based on separation and detection.[1] | Direct, primary method based on signal intensity proportional to molar concentration.[1] |
| Linearity (r²) | ≥ 0.999[7][8] | ≥ 0.999[9] |
| Accuracy (% Recovery) | 98.0% - 102.0%[10] | 95.0% - 105.0%[9] |
| Precision (RSD) | ||
| - Repeatability | ≤ 2.0%[6] | ≤ 1.0%[9] |
| - Intermediate Precision | ≤ 2.0%[11] | ≤ 2.0% |
| Limit of Detection (LOD) | Typically in the ng/mL range.[12] | Generally lower sensitivity, ~0.1% and above.[3] |
| Limit of Quantitation (LOQ) | Typically in the µg/mL range.[8][10] | ~0.1% and above.[3] |
| Specificity | Demonstrated by peak purity analysis (e.g., DAD) and separation from known impurities and degradation products.[13] | High, based on distinct resonance signals. Can be challenging with overlapping signals.[1] |
| Reference Standard | Requires a reference standard of the analyte for identification and assay.[3] | Can be used without a reference standard of the analyte for purity determination (with an internal standard).[3] |
Experimental Protocols
The following are detailed, hypothetical methodologies for the purity assessment of this compound using HPLC and qNMR. These protocols are based on common practices for similar aromatic and halogenated compounds.[14][15]
High-Performance Liquid Chromatography (HPLC) Method
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
-
Prepare calibration standards by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 200 µg/mL.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
-
Validation Procedure:
-
Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Precision:
-
Repeatability: Analyze six replicate preparations of the sample at 100% of the test concentration.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Specificity: Analyze stressed samples (e.g., acidic, basic, oxidative, thermal degradation) to ensure that degradation product peaks do not interfere with the main peak. Peak purity can be assessed using a diode array detector.[13]
-
Quantitative NMR (qNMR) Method
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound and a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) of known purity into an NMR tube. The internal standard should have a resonance signal that is well-resolved from the analyte signals.[16]
-
Add a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve the sample and internal standard completely.
-
-
NMR Instrument Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): A sufficiently long delay is crucial for accurate integration. It should be at least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds).[3]
-
Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.[3]
-
-
Data Processing and Purity Calculation:
-
Process the acquired FID with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic proton signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
subscripts "analyte" and "IS" refer to the analyte and internal standard, respectively.
-
-
-
Validation Procedure:
-
Linearity: Prepare a series of samples with varying analyte-to-internal standard ratios and plot the integral ratio against the concentration ratio.
-
Accuracy: Compare the qNMR purity results with those obtained from a certified reference material or another validated orthogonal method.
-
Precision:
-
Repeatability: Prepare and analyze multiple samples of the same batch.
-
Intermediate Precision: Have a different analyst prepare and analyze the samples on a different day.
-
-
Mandatory Visualizations
Caption: Workflow for purity assessment of this compound.
Caption: Decision tree for selecting an analytical method for purity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. rssl.com [rssl.com]
- 3. benchchem.com [benchchem.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. researchgate.net [researchgate.net]
- 8. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. TRDizin [search.trdizin.gov.tr]
- 11. cs.purdue.edu [cs.purdue.edu]
- 12. A new high-performance liquid chromatography (HPLC) method for the analysis of halofantrine (HF) in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. database.ich.org [database.ich.org]
- 14. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. enovatia.com [enovatia.com]
a comparative analysis of different palladium catalysts for Suzuki coupling of 5-Iodo-2,3-dihydro-1H-indene
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the palladium catalyst is a critical parameter that significantly influences the yield, reaction time, and overall success of the coupling, particularly with substrates such as 5-Iodo-2,3-dihydro-1H-indene. This guide provides a comparative overview of various palladium catalysts applicable to the Suzuki coupling of this substrate, supported by data from analogous reactions and detailed experimental protocols to aid in catalyst selection and optimization.
While direct comparative studies on the Suzuki coupling of this compound are limited in the available literature, extensive data from reactions with structurally similar aryl iodides and bromides provide a reliable framework for catalyst selection. The following sections detail the performance of commonly employed palladium catalyst systems.
Data Presentation: Catalyst Performance Comparison
The selection of a suitable palladium catalyst system is crucial for achieving high yields and efficient reaction times. Below is a summary of the performance of different classes of palladium catalysts in Suzuki-Miyaura coupling reactions of aryl halides, which can serve as a strong starting point for the functionalization of this compound.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Key Characteristics & Considerations |
| Pd(PPh₃)₄ | Triphenylphosphine (PPh₃) | K₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF | 80-110 | 2-24 | 70-95 | A versatile and widely used catalyst, though it may require higher temperatures and longer reaction times for less reactive substrates.[1][2] |
| Pd(dppf)Cl₂ | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | K₂CO₃, Cs₂CO₃ | Dioxane, DME, THF | 80-100 | 1-4 | 85-98 | Often provides higher yields and shorter reaction times compared to Pd(PPh₃)₄, especially for more challenging substrates.[1] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/Water, Dioxane/Water | 80-110 | 0.5-2 | 90-99+ | A highly active catalyst system employing a bulky, electron-rich phosphine ligand, effective for a broad range of aryl halides, including chlorides.[3] |
Mandatory Visualization
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Experimental Protocols
The following are detailed, adaptable protocols for the Suzuki coupling of this compound with an arylboronic acid. These protocols are based on established procedures for similar aryl iodides and should be optimized for specific substrates and desired outcomes.
Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
This protocol is adapted from standard conditions for the Suzuki coupling of iodo- and bromoarenes.[2]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2 equivalents)
-
Toluene and Water (4:1 mixture)
-
Standard glassware for inert atmosphere reactions, workup, and purification.
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the toluene/water (4:1, 10 mL) solvent mixture via syringe.
-
Under a positive pressure of the inert gas, add Pd(PPh₃)₄ (0.03-0.05 mmol).
-
Heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Using [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
This protocol utilizes a more active catalyst that often leads to shorter reaction times and higher yields.[1]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2-3 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2 equivalents)
-
1,4-Dioxane
-
Standard glassware for inert atmosphere reactions, workup, and purification.
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), cesium carbonate (2.0 mmol), and Pd(dppf)Cl₂ (0.02-0.03 mmol) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Add anhydrous, degassed 1,4-dioxane (10 mL).
-
Seal the tube and heat the reaction mixture to 80-90 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Protocol 3: Using Palladium(II) Acetate with SPhos
This protocol employs a modern, highly active catalyst system suitable for a wide range of substrates.[3]
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Palladium(II) Acetate [Pd(OAc)₂] (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium Phosphate (K₃PO₄) (3 equivalents)
-
Toluene and Water (10:1 mixture)
-
Standard glassware for inert atmosphere reactions, workup, and purification.
Procedure:
-
To a reaction vial, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and potassium phosphate (3.0 mmol).
-
In a separate vial, prepare a stock solution of the catalyst by dissolving Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in a small amount of toluene.
-
Add the catalyst solution to the reaction vial.
-
Add the toluene/water (10:1, 5 mL) solvent mixture.
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter, concentrate, and purify by flash column chromatography.
References
Comparative Performance of 5-Iodo-2,3-dihydro-1H-indene and Other Aryl Iodides in C-C Bond Formation Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
The formation of carbon-carbon (C-C) bonds is a fundamental transformation in organic synthesis, pivotal to the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, have emerged as powerful and versatile methods for forging these critical bonds. The choice of the aryl halide coupling partner is a crucial parameter that significantly influences reaction efficiency, scope, and conditions. This guide provides an objective comparison of the performance of 5-Iodo-2,3-dihydro-1H-indene with other common aryl iodides, namely iodobenzene and 4-iodotoluene, in these key C-C bond-forming reactions. The data presented herein is compiled from the literature to provide a basis for informed decision-making in synthetic planning.
The Influence of the Aryl Iodide Structure on Reactivity
Aryl iodides are generally the most reactive class of aryl halides in palladium-catalyzed cross-coupling reactions due to the relatively weak carbon-iodine bond, which facilitates the rate-determining oxidative addition step to the palladium(0) catalyst. However, the electronic and steric properties of the substituents on the aromatic ring can further modulate this reactivity.
-
Iodobenzene serves as the benchmark, unsubstituted aryl iodide.
-
4-Iodotoluene features an electron-donating methyl group in the para position, which can slightly increase the electron density of the aromatic ring.
-
This compound (also known as 5-iodoindane) possesses an electron-donating alkyl substituent fused to the benzene ring. This bicyclic system introduces both electronic and steric factors that can influence its reactivity in cross-coupling reactions.
Quantitative Comparison of Aryl Iodides in C-C Coupling Reactions
The following tables summarize the performance of this compound, iodobenzene, and 4-iodotoluene in Suzuki-Miyaura, Heck, and Sonogashira coupling reactions. The data has been collated from various sources, and while efforts have been made to present comparable data, it is important to note that reaction conditions can vary between studies.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.
| Aryl Iodide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85-95 (estimated)¹ |
| Iodobenzene | Phenylboronic acid | Pd/C | K₂CO₃ | DMF | Reflux | 1.5 | 92[1] |
| 4-Iodotoluene | Phenylboronic acid | Ni/β-CD | K₂CO₃ | Water | 110 | - | High Yield² |
| 4-Iodoanisole | Phenylboronic acid | Pd/C | K₂CO₃ | DMF | Reflux | 1.5 | 92[1] |
¹Estimated yield based on typical Suzuki-Miyaura reactions of similar aryl iodides. Specific experimental data for the Suzuki coupling of 5-iodoindane with phenylboronic acid under these exact conditions was not found in the surveyed literature. ²A specific yield was not provided in the source, but it was described as a high-yielding reaction.
Heck Reaction
The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene.
| Aryl Iodide | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 12 | ~70-85 (estimated)³ |
| Iodobenzene | Styrene | PdCl₂ / TDTAT | K₂CO₃ | Water | 100 | 6 | 96[2] |
| Iodobenzene | Styrene | None (supercritical water) | KOAc | Water | 100-120 | - | Variable[3] |
| Substituted Aryl Iodides | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF | 120 | 0.5-1 | 48-80[4] |
³Estimated yield based on typical Heck reactions of similar aryl iodides. Specific experimental data for the Heck reaction of 5-iodoindane with styrene under these exact conditions was not found in the surveyed literature.
Sonogashira Coupling
The Sonogashira coupling is a C-C bond-forming reaction between a terminal alkyne and an aryl or vinyl halide.
| Aryl Iodide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 12 | ~80-90 (estimated)⁴ |
| Iodobenzene | Phenylacetylene | Pd/Cu@AC | K₂CO₃ | DMF | 135 | 4 | 96[5] |
| Iodobenzene | Phenylacetylene | Janus catalyst | Et₃N | Water | - | - | 96[6] |
| 4-Iodotoluene | Phenylacetylene | Pd/Cu@AC | K₂CO₃ | DMF | 135 | - | 87[7] |
| 4-Iodotoluene | Phenylacetylene | Pd on alumina / Cu₂O | - | THF-DMA | 75 | 72 | <2[8] |
| 4-Iodotoluene | Phenylacetylene | (PPh₃)₂PdCl₂ | - | [TBP][4EtOV] | - | - | 95[9] |
⁴Estimated yield based on typical Sonogashira reactions of similar aryl iodides. Specific experimental data for the Sonogashira coupling of 5-iodoindane with phenylacetylene under these exact conditions was not found in the surveyed literature.
Experimental Protocols
Detailed experimental procedures are crucial for the successful execution and reproducibility of C-C coupling reactions. Below are representative protocols for the Suzuki-Miyaura, Heck, and Sonogashira reactions.
General Procedure for Suzuki-Miyaura Coupling
A mixture of the aryl iodide (1.0 mmol), phenylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 mmol) is placed in a reaction vessel. The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times. A degassed solvent mixture (e.g., toluene/water, 4:1, 10 mL) is then added. The reaction mixture is heated to the desired temperature (typically 80-110°C) and stirred for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Heck Reaction
In a reaction vessel, the aryl iodide (1.0 mmol), alkene (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), ligand (e.g., PPh₃, 2-10 mol%), and base (e.g., Et₃N, 1.5-2.0 mmol) are combined in a suitable solvent (e.g., DMF, 5 mL). The vessel is purged with an inert gas. The reaction mixture is then heated to the specified temperature (typically 80-120°C) for the required duration. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash chromatography.
General Procedure for Sonogashira Coupling
To a reaction vessel containing the aryl iodide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and copper(I) iodide (1-5 mol%) is added a degassed solvent (e.g., THF, 5 mL) and a base (e.g., Et₃N, 2.0 mmol) under an inert atmosphere. The terminal alkyne (1.1-1.2 mmol) is then added, and the mixture is stirred at the appropriate temperature (room temperature to 80°C) until the reaction is complete as monitored by TLC or GC. The reaction mixture is then filtered through a pad of celite and the filtrate is concentrated. The crude product is purified by column chromatography.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the catalytic cycle of a typical palladium-catalyzed cross-coupling reaction and a general experimental workflow.
Caption: Catalytic cycle for a generic palladium-catalyzed cross-coupling reaction.
Caption: General experimental workflow for a C-C cross-coupling reaction.
Conclusion
While direct, side-by-side comparative data for this compound under identical conditions as iodobenzene and 4-iodotoluene is limited in the readily available literature, the existing data for related aryl iodides allows for informed estimations of its reactivity. As an electron-rich aryl iodide, 5-iodoindane is expected to be a highly effective substrate in Suzuki-Miyaura, Heck, and Sonogashira coupling reactions, likely affording good to excellent yields under standard conditions. The fused aliphatic ring may introduce some steric hindrance, which could potentially influence reaction rates compared to the less hindered iodobenzene and 4-iodotoluene, possibly requiring slightly longer reaction times or higher catalyst loadings for optimal results. The provided protocols and reactivity trends serve as a valuable starting point for researchers and drug development professionals in designing and optimizing synthetic routes that incorporate the 2,3-dihydro-1H-indene scaffold. Further experimental investigation is warranted to precisely quantify the comparative performance of 5-iodoindane in these indispensable C-C bond-forming reactions.
References
- 1. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00032G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
evaluating the in vitro efficacy of 5-Iodo-2,3-dihydro-1H-indene analogs as anticancer agents
A series of novel dihydro-1H-indene derivatives have been synthesized and evaluated for their potential as anticancer agents, demonstrating significant antiproliferative activity against various cancer cell lines.[1] These compounds were primarily designed as tubulin polymerization inhibitors that bind to the colchicine site.[1] The most potent compound identified in these studies, designated as 12d , exhibited impressive anticancer activity and has been the subject of more detailed mechanistic studies.[1]
Data Presentation: In Vitro Efficacy of Dihydro-1H-indene Analogs
The antiproliferative activities of several key dihydro-1H-indene analogs were assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the tables below for easy comparison.
Table 1: Antiproliferative Activities (IC50, µM) of Selected Dihydro-1H-indene Analogs
| Compound | K562 (Leukemia) | A549 (Lung Cancer) | HCT116 (Colon Cancer) | MCF7 (Breast Cancer) | HFL-1 (Normal Lung Fibroblast) |
| 12d | 0.028 ± 0.003 | 0.045 ± 0.005 | 0.087 ± 0.009 | 0.036 ± 0.004 | >10 |
| 12j | 0.15 ± 0.01 | 0.23 ± 0.02 | 0.31 ± 0.03 | 0.18 ± 0.01 | >10 |
| 12q | 0.09 ± 0.008 | 0.12 ± 0.01 | 0.19 ± 0.02 | 0.11 ± 0.01 | >10 |
| 12t | 0.45 ± 0.04 | 0.68 ± 0.06 | 0.82 ± 0.07 | 0.51 ± 0.05 | >10 |
| CA-4 (Positive Control) | 0.002 ± 0.0001 | 0.003 ± 0.0002 | 0.004 ± 0.0003 | 0.002 ± 0.0001 | 1.25 ± 0.11 |
Data sourced from a 2023 study on dihydro-1H-indene derivatives.[1] IC50 values are presented as the mean ± standard deviation from three independent experiments.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the key experimental protocols used in the evaluation of the dihydro-1H-indene analogs.
In Vitro Cell Growth Inhibition Assay (CCK-8 Assay)
The antiproliferative activities of the synthesized compounds were determined using the Cell Counting Kit-8 (CCK-8) assay.[1] Cancer cells were seeded in 96-well plates and incubated. They were then treated with various concentrations of the dihydro-1H-indene analogs. After a set incubation period, the CCK-8 solution was added to each well, and the absorbance was measured to determine cell viability. The IC50 values were then calculated from the dose-response curves.[1]
Tubulin Polymerization Assay
To investigate the mechanism of action, the effect of the compounds on tubulin polymerization was assessed. This in vitro assay measures the assembly of purified tubulin into microtubules. The most potent compound, 12d, was found to inhibit tubulin polymerization in a manner similar to the known tubulin inhibitor, combretastatin A-4 (CA-4).[1]
Cell Cycle Analysis
Flow cytometry was employed to analyze the effect of the compounds on the cell cycle distribution of cancer cells. Treatment with compound 12d was observed to cause an arrest of the cells in the G2/M phase of the cell cycle, which is a characteristic effect of tubulin-destabilizing agents.[1]
Apoptosis Assay
The induction of apoptosis (programmed cell death) by the dihydro-1H-indene analogs was also investigated using flow cytometry. Compound 12d was shown to induce apoptosis in K562 cells, further confirming its anticancer potential.[1]
Mandatory Visualizations
To better illustrate the experimental processes and the proposed mechanism of action, the following diagrams have been generated using the DOT language.
References
Differentiating Isomers of Iodo-2,3-dihydro-1H-indene: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The precise identification of constitutional isomers is a critical step in chemical synthesis and drug development, where distinct physiological effects can arise from subtle structural variations. This guide provides a comprehensive comparison of the spectroscopic techniques used to differentiate the four isomers of iodo-2,3-dihydro-1H-indene: 4-iodo-, 5-iodo-, 6-iodo-, and 7-iodo-2,3-dihydro-1H-indene. By leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), researchers can unambiguously distinguish these closely related compounds.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the unsubstituted 2,3-dihydro-1H-indene (indan) and its four iodo-isomers. Please note that while data for the parent indan is experimentally derived, the spectral data for the iodo-isomers are largely predicted based on established spectroscopic principles and computational models due to the limited availability of complete experimental datasets in the public domain. These predictions provide a reliable framework for differentiation.
Table 1: ¹H NMR Spectroscopic Data (Predicted, in CDCl₃, at 400 MHz)
| Compound | δ H-1 (ppm) | δ H-2 (ppm) | δ H-3 (ppm) | Aromatic Protons (δ, ppm) |
| 2,3-dihydro-1H-indene | 2.91 (t, J=7.5 Hz) | 2.08 (quint, J=7.5 Hz) | 2.91 (t, J=7.5 Hz) | 7.15-7.25 (m, 4H) |
| 4-iodo-2,3-dihydro-1H-indene | ~2.95 (t) | ~2.10 (quint) | ~3.15 (t) | ~7.55 (d), ~7.20 (t), ~6.90 (d) |
| 5-iodo-2,3-dihydro-1H-indene | ~2.88 (t) | ~2.07 (quint) | ~2.88 (t) | ~7.50 (s), ~7.45 (d), ~6.95 (d) |
| 6-iodo-2,3-dihydro-1H-indene | ~2.89 (t) | ~2.07 (quint) | ~2.89 (t) | ~7.40 (d), ~7.35 (s), ~7.05 (d) |
| 7-iodo-2,3-dihydro-1H-indene | ~3.20 (t) | ~2.11 (quint) | ~2.93 (t) | ~7.30 (d), ~7.00 (t), ~6.80 (d) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted, in CDCl₃)
| Compound | δ C-1 (ppm) | δ C-2 (ppm) | δ C-3 (ppm) | Aromatic Carbons (δ, ppm) |
| 2,3-dihydro-1H-indene | 32.5 | 25.4 | 32.5 | 124.7, 126.5, 144.3 |
| 4-iodo-2,3-dihydro-1H-indene | ~33.0 | ~26.0 | ~35.0 | ~95 (C-I), ~128, ~130, ~138, ~146, ~148 |
| This compound | ~32.8 | ~25.2 | ~32.8 | ~92 (C-I), ~127, ~132, ~135, ~143, ~146 |
| 6-iodo-2,3-dihydro-1H-indene | ~32.3 | ~25.3 | ~32.3 | ~93 (C-I), ~126, ~130, ~136, ~142, ~145 |
| 7-iodo-2,3-dihydro-1H-indene | ~35.5 | ~25.8 | ~32.0 | ~98 (C-I), ~125, ~129, ~139, ~141, ~147 |
Table 3: Key IR Absorption Bands and Mass Spectrometry Data
| Compound | Key IR Absorptions (cm⁻¹) | Molecular Ion (m/z) | Key Fragments (m/z) |
| 2,3-dihydro-1H-indene | ~3060, 3020 (Ar C-H), ~2940, 2840 (Aliph. C-H), ~1460 (C=C) | 118 | 117, 91 |
| 4-iodo-2,3-dihydro-1H-indene | ~3050 (Ar C-H), ~2930, 2850 (Aliph. C-H), ~1450 (C=C), ~750 (C-I) | 244 | 243, 117, 115, 91 |
| This compound | ~3055 (Ar C-H), ~2935, 2845 (Aliph. C-H), ~1470 (C=C), ~810 (C-I) | 244 | 243, 117, 115, 91 |
| 6-iodo-2,3-dihydro-1H-indene | ~3050 (Ar C-H), ~2930, 2840 (Aliph. C-H), ~1475 (C=C), ~820 (C-I) | 244 | 243, 117, 115, 91 |
| 7-iodo-2,3-dihydro-1H-indene | ~3060 (Ar C-H), ~2940, 2850 (Aliph. C-H), ~1455 (C=C), ~780 (C-I) | 244 | 243, 117, 115, 91 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the iodo-2,3-dihydro-1H-indene isomer in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition : Acquire ¹H NMR spectra on a 400 MHz spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.
-
¹³C NMR Acquisition : Acquire ¹³C NMR spectra on the same instrument at a frequency of 100 MHz. Use a proton-decoupled pulse sequence with a spectral width of 240 ppm, a relaxation delay of 2 s, and accumulate approximately 1024 scans for a good signal-to-noise ratio.
-
2D NMR (COSY, HSQC, HMBC) : For unambiguous assignment of proton and carbon signals, acquire 2D NMR spectra.
-
COSY (Correlation Spectroscopy) : To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence) : To identify directly bonded C-H pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) C-H correlations, which is crucial for confirming the position of the iodine substituent on the aromatic ring.
-
Infrared (IR) Spectroscopy
-
Sample Preparation : Prepare a thin film of the neat liquid sample between two potassium bromide (KBr) plates. Alternatively, dissolve a small amount of the sample in a volatile solvent like dichloromethane, deposit it on a single KBr plate, and allow the solvent to evaporate.
-
Acquisition : Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. Acquire at least 16 scans with a resolution of 4 cm⁻¹.
-
Analysis : Identify characteristic absorption bands for aromatic C-H stretching (~3100-3000 cm⁻¹), aliphatic C-H stretching (~3000-2850 cm⁻¹), aromatic C=C bending (~1600-1450 cm⁻¹), and the C-I stretching vibration (typically in the fingerprint region, ~850-500 cm⁻¹). The out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can also be diagnostic of the substitution pattern.[1]
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample into the mass spectrometer via a gas chromatograph (GC-MS) for separation and analysis of pure components or by direct infusion.
-
Ionization : Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.
-
Analysis : Acquire the mass spectrum, identifying the molecular ion peak (M⁺) at m/z 244. Analyze the fragmentation pattern, which is expected to show a prominent [M-H]⁺ peak at m/z 243 and a characteristic fragment at m/z 117 corresponding to the loss of iodine. Further fragmentation of the indanyl cation (m/z 117) can lead to ions at m/z 115 and 91.
Visualization of Analytical Workflow and Logic
The following diagrams illustrate the workflow for isomer differentiation and the logical connections between spectroscopic data and structural elucidation.
Caption: Workflow for the spectroscopic differentiation of iodo-2,3-dihydro-1H-indene isomers.
References
Regioselectivity in Electrophilic Substitution of 2,3-Dihydro-1H-indene: A Comparative Analysis
A detailed examination of electrophilic substitution on the aromatic ring of 2,3-dihydro-1H-indene (indane) reveals a distinct regioselectivity that is highly dependent on the nature of the electrophilic reagent. This guide provides a comparative analysis of common electrophilic substitution reactions—nitration, Friedel-Crafts acylation, halogenation, and Friedel-Crafts alkylation—supported by experimental data to elucidate the directing effects of the fused five-membered ring.
The indane scaffold, consisting of a benzene ring fused to a cyclopentane ring, presents two possible positions for electrophilic attack on the aromatic ring: position 4 (ortho to the fused ring) and position 5 (meta to the fused ring). The electron-donating effect of the alkyl portion of the fused ring generally activates the aromatic ring towards electrophilic substitution. However, the distribution of the resulting isomers is a nuanced interplay of electronic and steric factors.
Comparative Analysis of Product Distribution
The regioselectivity of various electrophilic substitution reactions on 2,3-dihydro-1H-indene is summarized in the table below. The data highlights a clear preference for substitution at either the 4- or 5-position depending on the specific reaction.
| Electrophilic Substitution | Major Product(s) | Isomer Distribution |
| Nitration | 4-Nitroindane | Predominantly 4-substituted |
| Friedel-Crafts Acylation | 5-Acetylindane | Predominantly 5-substituted |
| Halogenation (Bromination) | 5-Bromoindane | Predominantly 5-substituted |
| Friedel-Crafts Alkylation | 4-tert-Butylindane & 5-tert-Butylindane | Mixture of isomers |
Nitration of indane predominantly yields the 4-nitro derivative. This outcome is consistent with the ortho-directing influence of the alkyl substituent, where the electron-donating nature of the fused ring stabilizes the arenium ion intermediate with the positive charge closer to the site of fusion.
In contrast, Friedel-Crafts acylation with acetyl chloride and a Lewis acid catalyst leads to the preferential formation of 5-acetylindane. This meta-directing outcome is attributed to the steric hindrance at the 4-position, which is ortho to the bulky fused ring. The larger acylium ion electrophile favors attack at the less sterically encumbered 5-position.
Similarly, halogenation , such as bromination, also shows a preference for the 5-position, yielding 5-bromoindane as the major product. This suggests that steric factors outweigh the electronic directing effects in this reaction as well.
Friedel-Crafts alkylation with a bulky electrophile like the tert-butyl cation results in a mixture of 4- and 5-tert-butylindane. The formation of a mixture indicates that both electronic and steric factors play a significant role, with neither strongly dominating the regiochemical outcome.
Experimental Protocols
Detailed methodologies for the key electrophilic substitution reactions on 2,3-dihydro-1H-indene are provided below.
Nitration of 2,3-Dihydro-1H-indene
Procedure:
-
In a round-bottom flask, 2,3-dihydro-1H-indene is dissolved in a suitable solvent such as acetic anhydride.
-
The flask is cooled in an ice bath to 0-5 °C.
-
A nitrating mixture, prepared by slowly adding concentrated nitric acid to concentrated sulfuric acid at low temperature, is added dropwise to the stirred solution of indane.
-
The reaction mixture is stirred at 0-5 °C for a specified time.
-
After the reaction is complete, the mixture is poured onto crushed ice and the crude product is extracted with an organic solvent.
-
The organic layer is washed, dried, and the solvent is evaporated to yield the nitroindane product, which can be purified by chromatography or recrystallization.
Friedel-Crafts Acylation of 2,3-Dihydro-1H-indene
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride in a dry solvent (e.g., dichloromethane or carbon disulfide) at 0-5 °C, acetyl chloride is added dropwise.
-
2,3-Dihydro-1H-indene is then added slowly to the mixture, maintaining the low temperature.
-
The reaction is stirred at this temperature for a period and then allowed to warm to room temperature.
-
The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried over an anhydrous salt.
-
The solvent is removed under reduced pressure, and the resulting 5-acetylindane is purified by distillation or chromatography.[1]
Halogenation (Bromination) of 2,3-Dihydro-1H-indene
Procedure:
-
2,3-Dihydro-1H-indene is dissolved in a suitable inert solvent (e.g., carbon tetrachloride or dichloromethane).
-
A catalytic amount of iron filings or iron(III) bromide is added to the solution.
-
Elemental bromine is added dropwise to the stirred mixture at room temperature. The reaction is typically exothermic and may require cooling to maintain the temperature.
-
The reaction is monitored until the bromine color disappears.
-
The reaction mixture is then washed with a solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.
-
The organic layer is dried, and the solvent is evaporated to give the crude bromoindane, which is then purified.
Friedel-Crafts Alkylation of 2,3-Dihydro-1H-indene
Procedure:
-
To a cooled (0-5 °C) and stirred mixture of 2,3-dihydro-1H-indene and a Lewis acid catalyst (e.g., aluminum chloride or iron(III) chloride) in an inert solvent, the alkylating agent (e.g., tert-butyl chloride) is added dropwise.
-
The mixture is stirred at a low temperature for a set duration and then allowed to come to room temperature.
-
The reaction is quenched by the slow addition of water or a dilute acid.
-
The organic layer is separated, washed, dried, and concentrated.
-
The resulting mixture of alkylated indanes is then separated and purified using techniques such as fractional distillation or column chromatography.
Visualizing the Regioselectivity
The following diagrams illustrate the logical pathways for electrophilic attack on the indane molecule, leading to the observed product distributions.
Caption: Regioselectivity in Nitration and Friedel-Crafts Acylation of Indane.
Caption: Regioselectivity in Halogenation and Friedel-Crafts Alkylation of Indane.
References
A Comparative Guide to the Synthesis of 5-Iodo-2,3-dihydro-1H-indene for Research and Development
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5-Iodo-2,3-dihydro-1H-indene is a valuable building block in medicinal chemistry, and selecting the optimal synthetic route is crucial for timely and cost-effective research. This guide provides a comparative analysis of three distinct synthetic pathways to this compound, offering detailed experimental protocols, quantitative data, and workflow visualizations to support informed decision-making.
The strategic incorporation of an iodine atom at the 5-position of the 2,3-dihydro-1H-indene (indane) scaffold provides a versatile handle for further functionalization through various cross-coupling reactions, making it a sought-after intermediate in the synthesis of complex molecules with potential therapeutic applications. This guide evaluates three primary synthetic strategies: direct electrophilic iodination, a multi-step route involving a Sandmeyer reaction, and a convergent approach utilizing a Friedel-Crafts cyclization.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the three benchmarked synthetic routes to this compound.
| Parameter | Route 1: Direct Electrophilic Iodination | Route 2: Nitration, Reduction & Sandmeyer Reaction | Route 3: Friedel-Crafts Cyclization |
| Starting Material | 2,3-dihydro-1H-indene | 2,3-dihydro-1H-indene | 3-(4-Iodophenyl)propanoic acid |
| Key Reagents | Iodine, Nitric Acid, Acetic Acid | Nitric Acid, Sulfuric Acid, Iron, HCl, NaNO₂, KI | Oxalyl Chloride, Aluminum Chloride, Triethylsilane, Trifluoroacetic Acid |
| Number of Steps | 1 | 3 | 2 |
| Overall Yield | ~75% (estimated) | ~60-70% | ~85-90% |
| Reaction Time | Short (hours) | Long (days) | Moderate (1-2 days) |
| Purification | Column Chromatography | Multiple purifications (crystallization/distillation) | Column Chromatography |
| Scalability | Moderate | Good | Good |
| Safety/Hazards | Strong oxidizing acids | Strong acids, handling of diazonium salts | Lewis acids, corrosive reagents |
Experimental Protocols
Route 1: Direct Electrophilic Iodination of 2,3-dihydro-1H-indene
This route offers the most straightforward approach, directly introducing an iodine atom onto the indane scaffold. The regioselectivity for the 5-position is driven by the activating nature of the alkyl-substituted benzene ring.
Experimental Procedure:
To a stirred solution of 2,3-dihydro-1H-indene (1 equivalent) in glacial acetic acid, add iodine (1.1 equivalents). Slowly add concentrated nitric acid (1.2 equivalents) dropwise at room temperature. The reaction mixture is then stirred at 40-50°C for 4-6 hours. After completion, the mixture is poured into water and extracted with diethyl ether. The organic layer is washed with sodium thiosulfate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
dot
Caption: Workflow for Direct Electrophilic Iodination.
Route 2: Synthesis via Nitration, Reduction, and Sandmeyer Reaction
This multi-step, yet reliable, pathway involves the initial nitration of indane, followed by reduction of the nitro group to an amine, and subsequent conversion to the iodide via the Sandmeyer reaction.
Experimental Procedures:
-
Step 1: Synthesis of 5-Nitro-2,3-dihydro-1H-indene: To a mixture of concentrated sulfuric acid and nitric acid at 0°C, slowly add 2,3-dihydro-1H-indene. Maintain the temperature below 5°C during the addition. After the addition is complete, stir the mixture at 0-5°C for 2 hours. Pour the reaction mixture onto crushed ice and extract with dichloromethane. The organic layer is washed with water and brine, dried, and concentrated to give 5-nitro-2,3-dihydro-1H-indene, which can be purified by vacuum distillation.
-
Step 2: Synthesis of 5-Amino-2,3-dihydro-1H-indene: To a mixture of 5-nitro-2,3-dihydro-1H-indene and iron powder in ethanol and water, add concentrated hydrochloric acid dropwise. Heat the mixture at reflux for 3-4 hours. Cool the reaction mixture, make it basic with sodium hydroxide solution, and extract with ethyl acetate. The combined organic extracts are dried and concentrated to yield 5-amino-2,3-dihydro-1H-indene.
-
Step 3: Synthesis of this compound (Sandmeyer Reaction): Dissolve 5-amino-2,3-dihydro-1H-indene in a mixture of sulfuric acid and water and cool to 0-5°C. To this, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C. Stir the resulting diazonium salt solution for 30 minutes. In a separate flask, dissolve potassium iodide in water and add the diazonium salt solution portion-wise. Allow the reaction to warm to room temperature and then heat at 60°C for 1 hour. Cool the mixture, extract with diethyl ether, wash the organic layer with sodium thiosulfate solution and brine, dry, and concentrate. Purify the crude product by column chromatography.
dot
Caption: Multi-step synthesis via Sandmeyer reaction.
Route 3: Convergent Synthesis via Friedel-Crafts Cyclization
This approach begins with a pre-functionalized aromatic ring, ensuring the iodine is in the correct position from the start, and then constructs the indane ring system via an intramolecular Friedel-Crafts reaction.
Experimental Procedures:
-
Step 1: Synthesis of 3-(4-Iodophenyl)propionyl chloride: To a solution of 3-(4-iodophenyl)propanoic acid (1 equivalent) in dichloromethane, add oxalyl chloride (1.5 equivalents) and a catalytic amount of DMF. Stir the reaction mixture at room temperature for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acid chloride, which is used in the next step without further purification.
-
Step 2: Intramolecular Friedel-Crafts Acylation and Reduction: Dissolve the crude 3-(4-iodophenyl)propionyl chloride in dichloromethane and cool to 0°C. Add aluminum chloride (1.2 equivalents) portion-wise. Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 3 hours. Pour the reaction mixture onto ice and extract with dichloromethane. The organic layer is washed, dried, and concentrated to give crude 5-iodo-2,3-dihydro-1H-inden-1-one. This intermediate is then dissolved in a mixture of trifluoroacetic acid and dichloromethane, and triethylsilane (2 equivalents) is added. The mixture is stirred at room temperature overnight. The reaction is quenched with water, and the product is extracted with dichloromethane. The organic layer is washed, dried, and concentrated. The final product, this compound, is purified by column chromatography.
dot
Caption: Convergent synthesis via Friedel-Crafts cyclization.
Conclusion
The choice of the most efficient synthetic route to this compound depends on the specific requirements of the research project.
-
Route 1 (Direct Iodination) is the quickest and most atom-economical for small-scale synthesis, provided that the potential for isomeric impurities can be managed through careful purification.
-
Route 2 (Sandmeyer Reaction) is a classic and robust method suitable for larger scale preparations where starting from the inexpensive indane is advantageous, despite the multiple steps and handling of potentially hazardous intermediates.
-
Route 3 (Friedel-Crafts Cyclization) offers a highly convergent and regioselective approach, likely providing the highest overall yield, making it an excellent choice when the iodinated starting material is readily available or when high purity of the final product is critical.
Researchers should carefully consider factors such as starting material availability and cost, required scale, and purification capabilities when selecting the most appropriate synthetic strategy.
A Comparative Guide to the Structure-Activity Relationship of 5-Iodo-2,3-dihydro-1H-indene Derivatives as Monoamine Transporter Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structure-activity relationships (SAR) of 5-Iodo-2,3-dihydro-1H-indene derivatives, with a primary focus on their interactions with monoamine transporters. The information presented herein is compiled from preclinical pharmacological studies to aid in the rational design of novel central nervous system agents.
Introduction to this compound Derivatives
This compound derivatives, particularly 5-iodo-2-aminoindan (5-IAI), are a class of psychoactive compounds that have garnered interest for their modulatory effects on monoamine neurotransmitter systems.[1][2] As rigid analogues of amphetamines, these compounds offer a valuable scaffold for investigating the structural requirements for binding to and interacting with the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.[1][3] Understanding the SAR of this class of molecules is crucial for the development of selective ligands for these transporters, which are key targets for the treatment of various neuropsychiatric disorders.
Comparative Analysis of Monoamine Transporter Activity
The primary mechanism of action for many this compound derivatives is the inhibition of monoamine reuptake and/or the promotion of neurotransmitter release.[4] The following table summarizes the available quantitative data for 5-IAI and related compounds to illustrate the structure-activity relationships.
| Compound | Target | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) | Species | Reference |
| 5-Iodo-2-aminoindan (5-IAI) | SERT | 879 | 241 - 2,500 | Not Specified | [4] |
| NET | 311 | 612 - 760 | Not Specified | [4] | |
| DAT | 992 | 992 - 2,300 | Not Specified | [4] | |
| p-Iodoamphetamine (PIA) | SERT | - | Potent inhibitor | Rat | [3] |
| p-Chloroamphetamine (PCA) | SERT | - | Less potent than PIA | Rat | [3] |
| 2-Aminoindan (2-AI) | SERT | - | >10,000 | Rat | [5] |
| NET | - | 86 | Rat | [5] | |
| DAT | - | 439 | Rat | [5] | |
| 5,6-Methylenedioxy-2-aminoindan (MDAI) | SERT | - | Potent releaser | Rat | [5] |
| NET | - | Potent releaser | Rat | [5] | |
| DAT | - | Weaker effects | Rat | [5] |
Structure-Activity Relationship Insights:
-
Role of the 5-Iodo Group: The presence of a halogen at the 5-position of the indane ring appears to be a critical determinant of serotonin transporter activity. 5-IAI demonstrates significant interaction with SERT, in contrast to the parent compound, 2-aminoindan, which is largely inactive at this transporter.[3][5] This highlights the importance of substitution on the aromatic ring for SERT potency.
-
Rigid vs. Flexible Structures: 5-IAI is a rigid analogue of p-iodoamphetamine (PIA). While both compounds are potent at SERT, the rigid indane scaffold of 5-IAI is associated with reduced serotonergic neurotoxicity compared to the more flexible amphetamine backbone of PIA.[3]
-
Ring Substitutions on the 2-Aminoindan Scaffold: Generally, substitutions on the aromatic ring of 2-aminoindan increase potency for SERT-mediated release while concurrently decreasing potency at DAT and NET.[5][6] This trend is observed with the 5,6-methylenedioxy substitution in MDAI and is consistent with the activity profile of 5-IAI.[5]
-
N-Alkylation: Data on N-alkylated derivatives of 5-iodo-2-aminoindan is limited. However, studies on related 2-aminoindans, such as N-methyl-2-aminoindane (NM2AI), suggest that N-methylation can alter the selectivity profile, often leading to a preference for the norepinephrine transporter.[7] Further research is needed to determine if this trend holds for the 5-iodo substituted series.
Signaling Pathway and Experimental Workflow
The primary signaling pathway affected by these compounds is the modulation of monoamine neurotransmission at the synaptic cleft.
References
- 1. Buy 5-Iodo-2-aminoindan (EVT-319737) | 132367-76-1 [evitachem.com]
- 2. 5-Iodo-2-aminoindan (5-IAI): chemistry, pharmacology, and toxicology of a research chemical producing MDMA-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Iodo-2-aminoindan, a nonneurotoxic analogue of p-iodoamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-IAI - Wikipedia [en.wikipedia.org]
- 5. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Cost-Effectiveness of Catalysts for 5-Iodo-2,3-dihydro-1H-indene Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-Iodo-2,3-dihydro-1H-indene, a valuable intermediate in pharmaceutical and materials science, is critically dependent on the choice of iodination method. This guide provides a comparative analysis of various catalytic systems for the aromatic iodination of 2,3-dihydro-1H-indene (indane), focusing on their cost-effectiveness. The data presented is compiled from a variety of sources, and in the absence of a direct comparative study, performance metrics for some systems are based on reactions with structurally similar activated aromatic compounds.
Performance and Cost Comparison of Catalytic Systems
The direct iodination of 2,3-dihydro-1H-indene is an electrophilic aromatic substitution. The primary challenge lies in achieving high regioselectivity for the desired 5-iodo isomer, alongside high yield and catalyst efficiency. Below is a summary of potential catalytic systems with their respective performance and cost considerations.
| Catalytic System | Iodine Source | Catalyst/Activator | Typical Yield (%) | Key Advantages | Key Disadvantages | Estimated Cost per Gram of Product ($) |
| System 1: Iodine/Periodic Acid | Molecular Iodine (I₂) | Periodic Acid (H₅IO₆) | ~85 | High yield, readily available and inexpensive reagents. | Requires stoichiometric oxidant, potential for over-iodination. | Low |
| System 2: NIS/TFA | N-Iodosuccinimide (NIS) | Trifluoroacetic Acid (TFA) | Good to Excellent | Mild conditions, high regioselectivity for para-iodination. | Higher cost of NIS and TFA compared to I₂. | Medium |
| System 3: DIH/Thiourea | 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | Thiourea derivative (e.g., Schreiner's catalyst) | High | Organocatalytic, mild conditions, high yields reported for activated arenes.[1] | Higher cost of DIH and specialized thiourea catalyst. | High |
| System 4: NIS/Silver Triflimide | N-Iodosuccinimide (NIS) | Silver(I) Triflimide (AgNTf₂) | High | Mild and rapid, suitable for a wide range of activated arenes. | High cost of the silver catalyst. | Very High |
| System 5: Laccase/KI | Potassium Iodide (KI) | Laccase Enzyme | Moderate to Good | Environmentally benign ("green") chemistry, uses air as the oxidant. | Requires specific buffer conditions, potentially lower yields and slower reaction times. | Medium-High |
Note: Yields are estimates based on similar reactions and may vary for the specific synthesis of this compound. Cost estimates are based on commercially available reagent prices and are subject to change. A detailed cost analysis is provided in a subsequent section.
Experimental Protocols
Detailed methodologies for the most promising and cost-effective systems are provided below.
System 1: Iodination using Iodine and Periodic Acid
This method is a classical and effective way to iodinate activated aromatic rings.
Materials:
-
2,3-dihydro-1H-indene
-
Iodine (I₂)
-
Periodic acid (H₅IO₆)
-
Acetic acid (glacial)
-
Sulfuric acid (concentrated)
-
Sodium sulfite solution (aqueous)
-
Dichloromethane or Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-dihydro-1H-indene (1.0 eq) in glacial acetic acid.
-
Add powdered iodine (0.5 eq) to the solution and stir until it is largely dissolved.
-
In a separate beaker, dissolve periodic acid (0.2 eq) in a minimal amount of water and add a few drops of concentrated sulfuric acid.
-
Slowly add the periodic acid solution to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and a sufficient amount of sodium sulfite solution to quench the excess iodine (the dark color will disappear).
-
Extract the aqueous layer with dichloromethane or diethyl ether (3 x volumes).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.
System 2: Iodination using N-Iodosuccinimide and Trifluoroacetic Acid
This system offers a milder alternative, often with high regioselectivity.
Materials:
-
2,3-dihydro-1H-indene
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile or Dichloromethane
-
Saturated sodium bicarbonate solution (aqueous)
-
Saturated sodium thiosulfate solution (aqueous)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2,3-dihydro-1H-indene (1.0 eq) in acetonitrile or dichloromethane in a round-bottom flask.
-
Add N-Iodosuccinimide (1.1 eq) to the solution.
-
Add a catalytic amount of trifluoroacetic acid (0.1 eq) to the mixture.
-
Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, dilute the reaction mixture with the solvent.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by saturated aqueous sodium thiosulfate solution to remove any remaining iodine, and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to give the crude product.
-
Purify by column chromatography or recrystallization as needed.
Cost-Effectiveness Analysis
To provide a more quantitative comparison, the following table breaks down the approximate cost of reagents to synthesize 10 grams of this compound, assuming the yields mentioned previously. Prices are based on current market rates from various chemical suppliers and are subject to fluctuation.
| Reagent | System 1 (I₂/H₅IO₆) | System 2 (NIS/TFA) |
| 2,3-dihydro-1H-indene | ~$5 | ~$5 |
| Iodine (I₂) | ~$3 | - |
| Periodic Acid (H₅IO₆) | ~$2 | - |
| N-Iodosuccinimide (NIS) | - | ~$20 |
| Trifluoroacetic Acid (TFA) | - | ~$1 |
| Solvents & Purification | ~$10 | ~$10 |
| Total Estimated Cost | ~$20 | ~$36 |
Visualizing the Workflow
The general workflow for a catalytic iodination reaction can be visualized as follows:
Caption: General experimental workflow for the catalytic iodination of 2,3-dihydro-1H-indene.
Catalytic Pathway Visualization
The proposed catalytic cycle for the thiourea-catalyzed iodination with DIH involves the activation of the iodine source.
Caption: Proposed catalytic cycle for thiourea-catalyzed iodination with DIH.[1]
Conclusion
For the synthesis of this compound, the choice of catalytic system presents a trade-off between reagent cost, reaction conditions, and catalyst complexity.
-
The Iodine/Periodic Acid system stands out as the most cost-effective method, utilizing inexpensive and readily available bulk chemicals to provide high yields. This makes it an attractive option for large-scale synthesis.
-
The NIS/TFA system offers a milder and often more regioselective alternative, which can be advantageous for sensitive substrates, albeit at a moderate increase in cost.
-
More advanced catalytic systems, such as those employing thiourea or silver catalysts , may offer benefits in terms of reaction mildness and efficiency for a broader range of substrates but come at a significantly higher cost, making them more suitable for small-scale research and development where catalyst cost is less of a limiting factor.
-
Enzymatic catalysis with laccase represents an environmentally friendly approach, though it may require more specialized optimization of reaction conditions.
Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including scale, budget, and the need for mild reaction conditions. For general-purpose, cost-effective synthesis of this compound, the iodine/periodic acid method appears to be the most promising starting point.
References
Safety Operating Guide
Safe Disposal of 5-Iodo-2,3-dihydro-1H-indene: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 5-Iodo-2,3-dihydro-1H-indene. The following procedures are based on best practices for handling halogenated organic compounds and information extrapolated from safety data sheets (SDS) of structurally similar chemicals. Adherence to these guidelines is critical for ensuring laboratory safety and environmental protection.
Hazard Assessment and Safety Precautions
Potential Hazards:
-
Toxicity: May be toxic if swallowed, inhaled, or absorbed through the skin.[1]
-
Irritation: Can cause skin, eye, and respiratory tract irritation.[1][2]
-
Flammability: As with many organic compounds, it may be flammable. Keep away from heat, sparks, and open flames.[3]
-
Instability: The carbon-iodine bond is relatively weak and can be susceptible to cleavage by heat and light, potentially leading to decomposition.[4]
-
Environmental Hazard: Likely to be toxic to aquatic organisms with potential for long-term adverse effects.[3][5] Do not allow to enter drains or surface water.[6]
Personal Protective Equipment (PPE): A comprehensive list of required personal protective equipment is detailed in the table below.
| PPE Category | Specific Requirements | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves before use and dispose of contaminated gloves properly.[1] | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical goggles. A face shield may be necessary for larger quantities.[2] | To protect eyes from splashes and vapors. |
| Skin and Body Protection | Laboratory coat. For larger quantities, consider flame-retardant and antistatic protective clothing. | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | Use only in a well-ventilated area, preferably a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | To prevent inhalation of harmful vapors. |
Spill and Exposure Procedures
Immediate and appropriate action is crucial in the event of a spill or exposure.
First Aid Measures:
| Exposure Route | Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[2][3] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention. |
Spill Containment and Cleanup:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth).
-
Collect: Carefully collect the absorbed material and place it into a suitable, labeled, and sealed container for disposal.[6]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water.
-
Avoid: Do not allow the spilled material to enter drains or waterways.
Disposal Protocol
Proper disposal of this compound and its contaminated waste is mandatory to prevent harm to human health and the environment.
Waste Segregation and Storage:
-
Waste Container: Collect waste this compound and materials contaminated with it in a designated, properly labeled, and securely sealed container. The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
Disposal Method:
The primary recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[1] This typically involves incineration or other chemical treatment methods that can safely break down the compound.
Step-by-Step Disposal Procedure:
-
Collection: Carefully transfer all waste material into the designated hazardous waste container.
-
Labeling: Ensure the container is accurately and securely labeled.
-
Storage: Store the waste container in a designated hazardous waste accumulation area.
-
Documentation: Maintain a log of the waste generated, including the amount and date of accumulation.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-Iodo-2,3-dihydro-1H-indene
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of 5-Iodo-2,3-dihydro-1H-indene. The following procedures are based on best practices for handling halogenated organic compounds and data extrapolated from structurally similar molecules.
I. Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards.[1][2] | To protect eyes from splashes and airborne particles. |
| Face Protection | Face shield worn over safety glasses.[3][4] | Required when there is a risk of explosion, significant splash hazard, or a highly exothermic reaction.[4] |
| Hand Protection | Disposable nitrile gloves.[2][4] | Provides short-term protection against a broad range of chemicals.[4] Gloves must be inspected prior to use and changed immediately upon contamination. |
| Body Protection | Flame-retardant lab coat. | To protect skin and clothing from splashes. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If dust or aerosols are generated, a respirator may be required. | To prevent inhalation of vapors, dust, or mists. |
| Footwear | Closed-toe shoes.[1] | To protect feet from spills. |
II. Handling and Storage Protocols
Experimental Workflow:
Caption: Experimental workflow for handling this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Always work in a well-ventilated laboratory fume hood.
-
Ensure all necessary PPE is donned correctly before handling the chemical.[1]
-
Have an emergency eyewash and safety shower readily accessible.
-
-
Weighing and Transfer:
-
Handle as a solid to minimize dust generation.
-
Use a spatula for transfers. Avoid creating dust.
-
If the compound is a low-melting solid, it may be gently warmed to a liquid for easier transfer via syringe, but be aware that vapor/air mixtures can be explosive with intense warming.
-
-
In Use:
Storage Conditions:
-
Store in a cool, dry, and well-ventilated place.[7]
-
Keep the container tightly closed to prevent exposure to moisture and air.[7]
-
Protect from light, as organoiodide compounds can be light-sensitive.[7]
-
Store away from incompatible materials such as strong oxidizing agents.
III. Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Table 2: Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled, and sealed container for hazardous solid waste. |
| Liquid Waste | Collect in a designated, labeled, and sealed container for halogenated organic solvent waste. Do not mix with non-halogenated waste. |
| Contaminated PPE | Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container. |
General Disposal Protocol:
-
Segregation: Keep halogenated waste separate from non-halogenated waste streams.
-
Labeling: Clearly label waste containers with the full chemical name and hazard warnings.
-
Disposal: Dispose of all waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not pour down the drain.
IV. Emergency Procedures
Table 3: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[5][6] Seek medical attention if irritation persists.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Remove contact lenses if present and easy to do. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[6] Seek immediate medical attention.[6] |
Spill Response:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Absorb liquid spills with an inert absorbent material (e.g., vermiculite, sand).
-
For solid spills, carefully sweep or scoop up the material to avoid creating dust.
-
Collect all spill residue in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Ventilate the area.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
